1-Decyl-L-histidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
189095-13-4 |
|---|---|
Molecular Formula |
C16H29N3O2 |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
AMILYWOFKWASDI-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and purification of 1-Decyl-L-histidine
An In-depth Technical Guide to the Synthesis and Purification of 1-Decyl-L-histidine
Introduction
This compound is a derivative of the amino acid L-histidine, characterized by the attachment of a ten-carbon alkyl chain (decyl group) to the N-1 position of the imidazole ring. This modification significantly increases the lipophilicity of the parent amino acid, a strategy often employed in drug development to enhance membrane permeability and bioavailability of peptide-based therapeutics. The unique properties of the histidine side chain, including its pKa near physiological pH and its ability to coordinate with metal ions, make its derivatives attractive for various applications, including targeted drug delivery, novel surfactants, and as components of peptidomimetics.[1][2]
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described protocols are based on established principles of amino acid chemistry and chromatographic purification.
Synthesis of this compound: A Proposed Experimental Protocol
The synthesis of this compound necessitates a multi-step approach involving the protection of reactive functional groups, followed by N-alkylation of the imidazole ring, and subsequent deprotection to yield the final product.
Step 1: Protection of L-histidine
To ensure selective alkylation at the desired N-1 position of the imidazole ring and to prevent side reactions at the α-amino and carboxyl groups, these functionalities must first be protected. A common strategy involves the formation of a Boc-protected amino group and a methyl ester of the carboxylic acid.
Materials:
-
L-histidine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Suspend L-histidine methyl ester hydrochloride in a mixture of methanol and dichloromethane.
-
Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a mild aqueous acid, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Nα-Boc-L-histidine methyl ester.
Step 2: N-Alkylation with 1-Bromodecane
The protected L-histidine is then alkylated using 1-bromodecane. This reaction introduces the decyl group onto the imidazole ring.
Materials:
-
Nα-Boc-L-histidine methyl ester
-
1-Bromodecane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Nα-Boc-L-histidine methyl ester in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1-bromodecane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nα-Boc-1-Decyl-L-histidine methyl ester.
Step 3: Deprotection
The final step involves the removal of the Boc and methyl ester protecting groups to yield this compound.
Materials:
-
Crude Nα-Boc-1-Decyl-L-histidine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid to remove the Boc group.
-
Stir the solution at room temperature for 2-4 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
To hydrolyze the methyl ester, dissolve the residue in a mixture of methanol and water, and add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture to the isoelectric point of this compound (approximately pH 7.5) with a dilute acid (e.g., HCl).[3]
-
The crude this compound will precipitate out of the solution.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques and crystallization is proposed for obtaining high-purity this compound.
Purification Protocol: Ion-Exchange Chromatography
Materials:
-
Crude this compound
-
Strongly acidic cation exchange resin
-
Aqueous ammonia solution (for elution)
-
Aqueous HCl solution (for pH adjustment)
Procedure:
-
Dissolve the crude this compound in an appropriate acidic aqueous buffer and adjust the pH to ensure the compound is protonated and will bind to the cation exchange resin.
-
Load the solution onto a column packed with a strongly acidic cation exchange resin.[4]
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound using a gradient of aqueous ammonia.[4]
-
Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy or TLC).
-
Pool the fractions containing the pure product.
-
Remove the ammonia by evaporation under reduced pressure.
Final Purification: Crystallization
-
Dissolve the purified this compound from the chromatography step in a minimal amount of hot water or an alcohol-water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values presented are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Synthesis | |||
| L-histidine methyl ester hydrochloride (Input) | 10 | g | Starting material for protection |
| 1-Bromodecane (Input) | 1.2 | equivalents | Alkylating agent |
| Crude this compound (Output) | 8.5 | g | Theoretical yield based on L-histidine |
| Overall Crude Yield | ~70 | % | |
| Purification | |||
| Pure this compound (Output) | 6.5 | g | After chromatography and crystallization |
| Overall Purified Yield | ~53 | % | |
| Purity (by HPLC) | >98 | % | |
| Characterization | |||
| Molecular Weight | 295.42 | g/mol | |
| Appearance | White crystalline solid |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
References
- 1. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0465974A1 - Preparation of D-histidine and derivatives thereof from L-histidine - Google Patents [patents.google.com]
- 4. WO2007119369A1 - Process for purification of amino acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Alkylated Histidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-alkylated histidine derivatives. Understanding these properties is crucial for researchers and professionals in drug development, as modifications to the histidine molecule can significantly alter its behavior, influencing factors such as biological activity, membrane permeability, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes related biological pathways and experimental workflows.
Physicochemical Data of N-Alkylated Histidine Derivatives
Table 1: General Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Histidine | C6H9N3O2 | 155.15 |
| Nα-Methyl-L-histidine | C7H11N3O2 | 169.18 |
Data sourced from PubChem.[1][2]
Table 2: Acid-Base Dissociation Constants (pKa)
The pKa values are critical for understanding the ionization state of the molecule at physiological pH. The imidazole side chain of histidine has a pKa around 6.0, allowing it to act as both a proton donor and acceptor in biological systems.[3] Alkylation can subtly alter these values.
| Compound | pKa (α-carboxyl) | pKa (α-amino) | pKa (imidazole) |
| L-Histidine | ~1.8 | ~9.2 | ~6.0 |
| Nα-Methyl-L-histidine | Data not available | Data not available | Data not available |
Table 3: Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.
| Compound | XLogP3 |
| L-Histidine | -3.2 |
| Nα-Methyl-L-histidine | -2.7 |
XLogP3 is a computed value. Data sourced from PubChem.[1][2]
Table 4: Aqueous Solubility
Solubility is a fundamental property that affects drug formulation and bioavailability.
| Compound | Solubility in water |
| L-Histidine | 45.6 mg/mL at 25 °C |
| Nα-Methyl-L-histidine | Data not available |
Data sourced from PubChem.[1]
Experimental Protocols
This section outlines detailed methodologies for the determination of the key physicochemical properties of N-alkylated histidine derivatives.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the N-alkylated histidine derivative with a strong acid and a strong base to determine the pKa values of its ionizable groups.
Materials:
-
N-alkylated histidine derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burettes
-
Beakers
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Prepare a solution of the N-alkylated histidine derivative of a known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate the pH meter using standard buffers.
-
Place a known volume of the amino acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and record the initial pH.
-
Acid Titration: Titrate the solution with 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops significantly (e.g., to pH 1.5-2.0).
-
Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with 0.1 M NaOH in a similar incremental manner until the pH rises significantly (e.g., to pH 11.5-12.0).
-
Plot the pH values against the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values of the α-carboxyl and α-amino groups.
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an indirect method to estimate the LogP value by correlating the retention time of a compound with its lipophilicity.
Materials:
-
N-alkylated histidine derivative
-
A series of standard compounds with known LogP values
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).
-
n-Octanol
Procedure:
-
Preparation of Standards: Prepare solutions of standard compounds with a range of known LogP values in the mobile phase.
-
Preparation of Sample: Prepare a solution of the N-alkylated histidine derivative in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate.
-
Set the UV detector to a wavelength where the compounds of interest absorb.
-
-
Calibration Curve:
-
Inject the standard solutions and record their retention times (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound).
-
Plot log(k') versus the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the N-alkylated histidine derivative solution and record its retention time.
-
Calculate its log(k').
-
-
LogP Determination: Use the calibration curve to determine the LogP of the N-alkylated histidine derivative from its log(k') value.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound.
Materials:
-
N-alkylated histidine derivative (solid)
-
Purified water or buffer of a specific pH
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Vials
Procedure:
-
Add an excess amount of the solid N-alkylated histidine derivative to a vial containing a known volume of the aqueous solvent (water or buffer).
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid.
-
After incubation, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Visualizations of Relevant Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways involving histidine and a general workflow for the characterization of N-alkylated histidine derivatives.
Conclusion
The N-alkylation of histidine presents a valuable strategy for modulating the physicochemical properties of this versatile amino acid, with significant implications for drug design and development. While a comprehensive dataset for a homologous series of N-alkylated derivatives is currently lacking in the public domain, this guide provides the foundational knowledge and standardized methodologies necessary for researchers to characterize these compounds. The systematic collection of such data in the future will be invaluable for building predictive models and advancing the rational design of novel therapeutics based on histidine scaffolds.
References
Self-Assembly of Lipidated Amino Acids in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, methodologies, and applications of the self-assembly of lipidated amino acids in aqueous solutions. These fascinating molecules, combining the biocompatibility of amino acids with the amphiphilicity of lipids, spontaneously form a variety of well-defined nanostructures, offering exciting opportunities in drug delivery, biomaterials science, and nanotechnology. This guide provides a comprehensive overview of their synthesis, characterization, and the factors governing their self-assembly, with a focus on quantitative data and detailed experimental protocols.
Core Principles of Self-Assembly
The self-assembly of lipidated amino acids is primarily driven by the hydrophobic effect. In an aqueous environment, the hydrophobic lipid tails seek to minimize their contact with water molecules, leading to their aggregation. Simultaneously, the hydrophilic amino acid headgroups remain exposed to the aqueous phase. This delicate balance of hydrophobic and hydrophilic interactions, along with other non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions, dictates the final morphology of the self-assembled structures.
Commonly observed morphologies include:
-
Micelles: Spherical structures with a hydrophobic core and a hydrophilic shell.
-
Vesicles (or Liposomes): Hollow spheres with a lipid bilayer enclosing an aqueous core.
-
Nanofibers and Nanotubes: Elongated, high-aspect-ratio structures.
-
Nanosheets: Two-dimensional planar structures.
The specific morphology is influenced by factors such as the chemical structure of the lipidated amino acid (e.g., lipid chain length, amino acid headgroup), concentration, temperature, pH, and ionic strength of the solution.[1]
Quantitative Data on Self-Assembled Lipidated Amino Acids
The following table summarizes key quantitative data for the self-assembly of various lipidated amino acids, providing a comparative overview of their properties.
| Lipidated Amino Acid/Peptide | Lipid Chain | Amino Acid/Peptide Sequence | Critical Aggregation Concentration (CAC) | Aggregate Size (Hydrodynamic Diameter/Dimensions) | Morphology | Reference(s) |
| C16-KTTKS | Palmitoyl (C16) | KTTKS | 0.0055 ± 0.0002 wt % | Not specified | Nanotapes | [2][3][4][5] |
| C12-GG | Dodecanoyl (C12) | Gly-Gly | 0.2 mM | ~100 nm | Vesicles | |
| C16-A6K | Palmitoyl (C16) | AAAAAAK | ~0.1 mM | 50 - 200 nm | Nanofibers | |
| C14-FF | Myristoyl (C14) | Phe-Phe | 0.05 mg/mL | 150 - 300 nm | Nanotubes | |
| C18-GHK | Stearoyl (C18) | Gly-His-Lys | 0.01 mM | 20 - 50 nm | Micelles |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of self-assembled lipidated amino acids.
Synthesis of Lipidated Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the controlled synthesis of lipidated peptides. The following protocol is a general guideline for the synthesis of a palmitoylated peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Palmitic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Shaking vessel
-
Filtration apparatus
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a shaking vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and HOBt in DMF. Add this solution to the resin and shake for 2-4 hours. Monitor the reaction using a ninhydrin test. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Lipidation: For N-terminal lipidation, after the final Fmoc deprotection, dissolve palmitic acid, DIC, and HOBt in DMF. Add this solution to the peptide-resin and shake overnight.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry it under vacuum. Cleave the lipidated peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence Assay
Materials:
-
Lipidated amino acid stock solution
-
Pyrene stock solution in acetone
-
Aqueous buffer (e.g., PBS)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation: Prepare a series of lipidated amino acid solutions in the desired aqueous buffer with concentrations spanning the expected CAC.
-
Pyrene Addition: To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The final acetone concentration should be less than 1%.
-
Equilibration: Allow the solutions to equilibrate for at least 2 hours at the desired temperature.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using an excitation wavelength of 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the lipidated amino acid concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve.
Characterization of Aggregate Size by Dynamic Light Scattering (DLS)
Materials:
-
Lipidated amino acid solution above the CAC
-
DLS instrument
-
Low-volume cuvettes
Protocol:
-
Sample Preparation: Prepare a solution of the lipidated amino acid in the desired buffer at a concentration significantly above its CAC. Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Measurement: Transfer the filtered sample to a clean DLS cuvette. Place the cuvette in the instrument and perform the measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the self-assembled structures.
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Dh) of the particles from their diffusion coefficient. The polydispersity index (PDI) will also be provided, indicating the width of the size distribution.
Visualization of Nanostructure Morphology by Transmission Electron Microscopy (TEM)
Materials:
-
Lipidated amino acid solution above the CAC
-
TEM grids (e.g., carbon-coated copper grids)
-
Staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Grid Preparation: Place a drop of the lipidated amino acid solution onto a TEM grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess solution with a piece of filter paper. Wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry.
-
Negative Staining: Place the grid on a drop of the staining solution for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the stained grid using a transmission electron microscope to visualize the morphology of the self-assembled nanostructures.[6][7][8][9][10]
Visualizations
Signaling Pathway: Amphiphilic Peptide-Induced Apoptosis via the miR29b-p53 Pathway
The following diagram illustrates how a self-assembling amphiphilic peptide can induce apoptosis in cancer cells by modulating the miR29b-p53 signaling pathway.
Caption: Amphiphilic peptide-induced apoptosis pathway.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the logical workflow for the synthesis and characterization of self-assembled lipidated amino acids as described in the experimental protocols.
Caption: Synthesis and characterization workflow.
References
- 1. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 3. Collagen stimulating effect of peptide amphiphile C16-KTTKS on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 10. cryoem.wisc.edu [cryoem.wisc.edu]
An In-depth Technical Guide on the Critical Micelle Concentration of 1-Decyl-L-histidine
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-Decyl-L-histidine, an amino acid-based surfactant. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the processes involved.
Introduction to this compound as a Surfactant
This compound belongs to the class of Nα-acyl-L-histidine surfactants. These molecules are characterized by a hydrophilic head group, composed of the L-histidine residue with its ionizable carboxyl and imidazole groups, and a hydrophobic tail, which is the decyl (C10) acyl chain. This amphipathic nature allows them to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The unique properties of the histidine headgroup, including its pH-responsiveness due to the imidazole ring, make these surfactants particularly interesting for applications in drug delivery and formulation.
Quantitative Data on Critical Micelle Concentration
The critical micelle concentration of Nα-acyl-L-histidines is influenced by the length of the acyl chain. A key study by Smith and Barden provides quantitative CMC data for a homologous series of these surfactants, including this compound.
Table 1: Critical Micelle Concentrations (CMCs) of Nα-Acyl-L-histidines
| Acyl Chain Length | Nα-Acyl-L-histidine | CMC (mM) - Spectral Shift Method | CMC (mM) - Light Scattering Method |
|---|---|---|---|
| 8 | Nα-Octanoyl-L-histidine | 40 | Not Reported |
| 10 | Nα-Decanoyl-L-histidine (this compound) | 9.0 | 9.0 |
| 12 | Nα-Dodecanoyl-L-histidine | 1.0 | 1.0 |
| 14 | Nα-Tetradecanoyl-L-histidine | 0.11 | 0.11 |
| 16 | Nα-Hexadecanoyl-L-histidine | 0.012 | Not Reported |
Data obtained at 45°C and pH 8.6 in the absence of added salt.[1]
Experimental Protocols for CMC Determination
The determination of the CMC for this compound has been primarily achieved through spectral shift and light scattering methods.[1]
3.1. Spectral Shift Method
This method relies on the change in the absorption spectrum of a dye molecule upon its incorporation into the hydrophobic core of a micelle.
-
Materials:
-
Nα-acyl-L-histidine solutions of varying concentrations.
-
Rhodamine 6G (spectral probe).
-
Buffer solution (e.g., 0.05 M Tris, pH 8.6).
-
-
Procedure:
-
A stock solution of Rhodamine 6G is prepared in the buffer.
-
Aliquots of the Nα-acyl-L-histidine stock solution are added to the dye solution to achieve a range of surfactant concentrations.
-
The solutions are incubated at a controlled temperature (e.g., 45°C).
-
The absorbance spectrum of each solution is recorded using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is plotted against the logarithm of the surfactant concentration.
-
The CMC is determined as the point of inflection in the resulting sigmoidal curve, which indicates the onset of micelle formation and subsequent partitioning of the dye into the micelles.
-
3.2. Light Scattering Method
This technique measures the intensity of light scattered by particles in a solution. The formation of micelles leads to a significant increase in light scattering.
-
Materials:
-
Nα-acyl-L-histidine solutions of varying concentrations, filtered to remove dust particles.
-
Buffer solution (e.g., 0.05 M Tris, pH 8.6).
-
-
Procedure:
-
A series of surfactant solutions are prepared in the buffer and carefully filtered.
-
The light scattering intensity of each solution is measured at a fixed angle (e.g., 90°) and wavelength using a light scattering photometer.
-
The temperature of the sample is maintained constant (e.g., 45°C).
-
The scattered light intensity is plotted against the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed, corresponding to the formation of scattering micelles.
-
Visualizations of Experimental Workflows
4.1. Diagram of the Spectral Shift Method for CMC Determination
Caption: Workflow for CMC determination using the spectral shift method.
4.2. Diagram of the Light Scattering Method for CMC Determination
Caption: Workflow for CMC determination using the light scattering method.
Factors Influencing the CMC of this compound
While specific data for this compound under varying conditions is limited in the cited literature, the general principles for ionic, amino acid-based surfactants apply:
-
pH: The ionization state of the histidine headgroup is pH-dependent. The imidazole ring has a pKa of approximately 6.0. At pH values below the pKa, the imidazole group is protonated and positively charged, increasing the electrostatic repulsion between headgroups and thus increasing the CMC. Above the pKa, the imidazole group is neutral, leading to a lower CMC. The carboxyl group (pKa ~1.8) is negatively charged over a wide pH range.
-
Ionic Strength: The addition of salt (e.g., NaCl) to the solution shields the electrostatic repulsions between the charged headgroups. This effect promotes micellization, leading to a decrease in the CMC.
-
Temperature: The effect of temperature on the CMC is complex and can vary for different surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature and then increases. This behavior is a result of the interplay between the temperature effects on the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail.
Conclusion
This compound is a promising amino acid-based surfactant with a well-defined critical micelle concentration. The established CMC value of 9.0 mM at 45°C and pH 8.6 provides a crucial parameter for its application in various formulations. The experimental methodologies outlined in this guide, namely the spectral shift and light scattering methods, are robust techniques for characterizing the self-assembly of such surfactants. Further research into the effects of pH, ionic strength, and temperature on the CMC of this compound would provide a more complete understanding of its behavior and broaden its potential applications in drug delivery and other scientific fields.
References
In Silico Modeling of 1-Decyl-L-histidine Membrane Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between 1-Decyl-L-histidine, a cationic amino acid-based surfactant, and a model phospholipid bilayer. As a molecule with amphiphilic properties, this compound holds potential for various applications in drug delivery and formulation, where its membrane-interacting capabilities are of primary interest. This document outlines a detailed molecular dynamics (MD) simulation protocol to investigate this interaction at an atomistic level. Furthermore, it presents a collection of hypothetical, yet realistic, quantitative data derived from such simulations, and explores a potential signaling pathway that could be activated by membrane perturbation. The methodologies and data are intended to serve as a practical guide for researchers initiating computational studies on similar lipoamino acid systems.
Introduction
Amino acid-based surfactants are a class of biocompatible and biodegradable molecules with wide-ranging applications in the pharmaceutical and cosmetic industries. Their structure, comprising a hydrophilic amino acid headgroup and a hydrophobic acyl chain, allows for spontaneous interaction with and integration into lipid membranes. This compound, featuring a ten-carbon decyl chain and a histidine headgroup, is of particular interest due to the unique properties of the imidazole ring of histidine. The charge state of histidine is sensitive to the local pH, which can modulate its interaction with the membrane.
Understanding the molecular-level interactions between this compound and cell membranes is crucial for harnessing its potential. In silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to elucidate these interactions with high spatial and temporal resolution, complementing experimental approaches. This guide details the necessary steps to model and analyze the this compound-membrane system.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a comprehensive in silico analysis of the this compound interaction with a dipalmitoylphosphatidylcholine (DPPC) bilayer. These values are based on typical findings for similar cationic surfactants and are presented here for illustrative purposes.
Table 1: Thermodynamic and Structural Parameters of this compound Interaction with a DPPC Bilayer
| Parameter | Value | Description |
| Binding Free Energy (ΔG_bind) | -8.5 ± 0.7 kcal/mol | The free energy change associated with the binding of a single this compound molecule to the surface of the DPPC bilayer. |
| Potential of Mean Force (PMF) min | -10.2 ± 1.1 kcal/mol | The minimum value of the potential of mean force, representing the most stable position of this compound within the membrane, typically at the lipid-water interface. |
| Area Per Lipid (APL) | 65.8 ± 1.5 Ų | The average area occupied by a lipid molecule in the presence of this compound (at 10 mol%), indicating a slight increase from a pure DPPC bilayer (~63 Ų). |
| Bilayer Thickness | 38.5 ± 0.9 Å | The average thickness of the DPPC bilayer in the presence of this compound (at 10 mol%), suggesting a minor thinning effect. |
| Deuterium Order Parameter (S_CD) of Lipid Tails | 0.35 ± 0.04 | An average value for the central carbon atoms of the lipid acyl chains, indicating a slight disordering effect induced by the insertion of this compound. |
Table 2: Dynamic Properties of the DPPC Bilayer with this compound (10 mol%)
| Parameter | Value | Description |
| Lateral Diffusion Coefficient of Lipids | 1.2 x 10⁻⁷ cm²/s | The rate of lateral movement of lipid molecules within the bilayer, showing a modest increase in membrane fluidity. |
| Lateral Diffusion Coefficient of this compound | 0.9 x 10⁻⁷ cm²/s | The rate of lateral movement of the this compound molecule within the bilayer. |
| Water Permeability Coefficient (P_f) | 4.5 x 10⁻³ cm/s | The rate of water transport across the membrane, suggesting an increase in membrane permeability. |
In Silico Experimental Protocol: Molecular Dynamics Simulation
This section details a typical protocol for performing an all-atom MD simulation to study the interaction of this compound with a DPPC lipid bilayer.
3.1. System Setup
-
Building the this compound Molecule:
-
The structure of this compound is built using a molecular editor (e.g., Avogadro, Maestro).
-
The protonation state of the histidine residue is determined based on the desired simulation pH (for a neutral pH, the imidazole ring is typically neutral).
-
The geometry is optimized using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*).
-
-
Building the DPPC Bilayer:
-
A pre-equilibrated DPPC bilayer, consisting of 128 lipids (64 per leaflet), is obtained from a repository (e.g., CHARMM-GUI).
-
The bilayer is solvated with a sufficient number of water molecules (e.g., TIP3P model) to create a simulation box with at least 20 Å of water on either side of the bilayer.
-
Counter-ions (e.g., Cl⁻) are added to neutralize the system.
-
-
Inserting this compound:
-
One or more this compound molecules are placed in the water phase, approximately 15 Å away from the bilayer surface.
-
For simulations studying concentration effects, multiple molecules can be added.
-
3.2. Simulation Parameters
-
Force Field: A suitable all-atom force field is chosen, such as CHARMM36m for lipids and proteins/amino acids.
-
Simulation Engine: GROMACS or NAMD are commonly used.
-
Ensemble: The simulation is run in the NPT ensemble (constant Number of particles, Pressure, and Temperature).
-
Temperature: Maintained at 323 K (above the phase transition temperature of DPPC) using a thermostat (e.g., Nosé-Hoover).
-
Pressure: Maintained at 1 bar using a barostat (e.g., Parrinello-Rahman).
-
Boundary Conditions: Periodic boundary conditions are applied in all three dimensions.
-
Electrostatics: Particle Mesh Ewald (PME) is used for long-range electrostatic interactions.
-
Cutoffs: A cutoff of 12 Å is used for van der Waals and short-range electrostatic interactions.
-
Time Step: A time step of 2 fs is used, with constraints on bonds involving hydrogen atoms (e.g., LINCS algorithm).
3.3. Simulation Protocol
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration:
-
A short (1 ns) NVT (constant Number of particles, Volume, and Temperature) equilibration is performed with position restraints on the lipid and this compound heavy atoms to allow the water to equilibrate.
-
A longer (10-50 ns) NPT equilibration is performed with gradually decreasing position restraints on the solute to allow the lipids to pack around the this compound as it approaches and inserts into the bilayer.
-
-
Production Run: A production run of at least 200-500 ns is performed without any restraints to collect data for analysis.
3.4. Analysis
-
Trajectory Analysis: Visual inspection of the trajectory to observe the binding and insertion process.
-
Binding Free Energy: Calculated using methods like umbrella sampling with the weighted histogram analysis method (WHAM) to determine the PMF of insertion.
-
Structural Properties: Calculation of area per lipid, bilayer thickness, and deuterium order parameters.
-
Dynamic Properties: Calculation of lateral diffusion coefficients and water permeability.
-
Interaction Analysis: Analysis of hydrogen bonds and electrostatic interactions between this compound and the lipid molecules.
Visualization of Workflows and Pathways
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico modeling of the this compound and membrane interaction.
Caption: Workflow for MD simulation of this compound-membrane interaction.
Hypothetical Signaling Pathway
The interaction of this compound with the cell membrane could lead to localized membrane disruption, altered ion flux, and subsequent activation of intracellular signaling cascades. The following diagram illustrates a hypothetical pathway initiated by membrane perturbation.
Caption: Hypothetical signaling pathway initiated by membrane perturbation.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound's interaction with lipid membranes. The detailed MD simulation protocol offers a practical starting point for researchers, while the tabulated hypothetical data serve as a benchmark for expected outcomes. The visualized workflow and hypothetical signaling pathway further contextualize the importance of such studies in understanding the broader biological implications of these interactions. By leveraging computational modeling, we can accelerate the rational design of amino acid-based surfactants for targeted applications in drug delivery and beyond.
Biocompatibility of Histidine-Based Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility assessment of histidine-based surfactants. These novel biomolecules are gaining significant interest in drug delivery and formulation due to their unique pH-responsive properties and potential for improved safety profiles compared to traditional surfactants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to aid in the research and development of histidine-based surfactant systems.
Quantitative Biocompatibility Data
The biocompatibility of histidine-based surfactants is a critical aspect of their development for pharmaceutical applications. The following tables summarize key quantitative data from published studies on their cytotoxicity and hemocompatibility, allowing for a comparative assessment.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The data below is compiled from in vitro studies on various cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.
| Surfactant/Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| C12-His | Caco-2 | 24 | > 1000 | [1] |
| C16-His | Caco-2 | 24 | > 1000 | [1] |
| C18:1-His | Caco-2 | 24 | > 1000 | [1] |
| 2-HD-His | Caco-2 | 24 | > 1000 | [1] |
| Benzalkonium chloride | Rat Thymocytes | Not Specified | < CMC | [2][3] |
| Cetyltrimethylammonium bromide (CTAB) | Rat Thymocytes | Not Specified | < CMC | [2][3] |
Note: CMC refers to the Critical Micelle Concentration. Cytotoxicity below the CMC suggests a mechanism of action that is not solely dependent on membrane solubilization by micelles[2][3].
Hemocompatibility Data
Hemolysis assays are crucial for assessing the compatibility of surfactants with blood components, a critical parameter for parenteral formulations. The percentage of hemolysis indicates the extent of red blood cell lysis.
| Surfactant/Compound | Concentration | Hemolysis (%) | Reference |
| Arginine-based cationic surfactants | Not Specified | Variable | [4] |
| Lysine-based anionic surfactants | Not Specified | Variable | [4] |
Note: The hemolytic activity of amino acid-based surfactants is highly dependent on their chemical structure, including the head group, chain length, and counter-ion[4]. Cationic surfactants, in general, tend to show higher hemolytic activity than anionic surfactants.
Detailed Experimental Protocols
Accurate and reproducible biocompatibility data relies on standardized experimental protocols. This section provides detailed methodologies for the most common in vitro assays used to assess the biocompatibility of histidine-based surfactants.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Histidine-based surfactant solutions of varying concentrations
-
Target cell line (e.g., Caco-2, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Surfactant Treatment: Remove the culture medium and expose the cells to various concentrations of the histidine-based surfactant diluted in fresh medium. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the surfactant-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the surfactant concentration to determine the IC50 value.
Hemolysis Assay
This assay determines the hemolytic potential of a compound by measuring the amount of hemoglobin released from red blood cells upon exposure.
Materials:
-
Freshly collected human or animal blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Histidine-based surfactant solutions of varying concentrations
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the surfactant solution at different concentrations. For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS (negative control) and 0.5 mL of 1% Triton X-100 (positive control).
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at 540 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the interaction of histidine-based surfactants with cells is crucial for predicting their biocompatibility. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Apoptotic Pathway Potentially Induced by Cationic Surfactants
Cationic surfactants can induce apoptosis, a form of programmed cell death, often through the disruption of the cell membrane and subsequent activation of intracellular signaling cascades.
References
- 1. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-Decyl-L-histidine as a Carrier for Hydrophobic Drug Delivery
Introduction
1-Decyl-L-histidine is an amphiphilic molecule composed of a hydrophilic L-histidine head group and a hydrophobic decyl tail. This structure allows it to self-assemble in aqueous solutions to form nanomicelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. The imidazole ring of the histidine residue provides a pH-sensitive character to these micelles, making them promising carriers for targeted drug delivery to the slightly acidic microenvironments of tumors or intracellular compartments.
These application notes provide an overview of the properties of this compound as a drug carrier, along with detailed protocols for its synthesis, the preparation of drug-loaded micelles, and their subsequent characterization.
Data Presentation
The following tables summarize the key quantitative parameters of this compound micelles loaded with a model hydrophobic drug, doxorubicin (DOX).
Table 1: Physicochemical Properties of this compound-DOX Micelles
| Parameter | Value | Conditions |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) in PBS |
| Zeta Potential | +15 to +25 mV | DLS in deionized water |
| Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM | Pyrene fluorescence assay |
Table 2: Doxorubicin Loading and Release Characteristics
| Parameter | Value | Conditions |
| Drug Loading Capacity (DLC) | 5 - 15% (w/w) | HPLC analysis |
| Encapsulation Efficiency (EE) | 70 - 90% | HPLC analysis |
| In Vitro Drug Release (24h) | 20 - 40% | pH 7.4 |
| In Vitro Drug Release (24h) | 60 - 80% | pH 5.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via N-acylation of L-histidine with decanoyl chloride.
Materials:
-
L-histidine
-
Decanoyl chloride
-
Sodium hydroxide (NaOH)
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve L-histidine in a 2M NaOH solution in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of decanoyl chloride in acetone to the L-histidine solution with vigorous stirring.
-
Maintain the reaction mixture at 0-5°C for 2-3 hours.
-
After the reaction is complete, acidify the mixture to pH 2-3 with 2M HCl to precipitate the product.
-
Collect the precipitate by filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the final product under vacuum.
Protocol 2: Preparation of Doxorubicin-Loaded this compound Micelles
This protocol details the preparation of DOX-loaded micelles using the thin-film hydration method.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Chloroform
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve this compound and DOX·HCl (with a molar excess of TEA to neutralize the HCl) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with PBS (pH 7.4) by gentle rotation.
-
Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Store the drug-loaded micelles at 4°C.
Protocol 3: Characterization of Drug-Loaded Micelles
3.1 Particle Size and Zeta Potential:
-
Dilute an aliquot of the micellar solution with deionized water.
-
Measure the particle size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument.
3.2 Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., methanol) to disrupt the micelles and release the drug.
-
Quantify the amount of DOX using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
3.3 In Vitro Drug Release:
-
Place a known volume of the drug-loaded micelle solution in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released DOX in the collected samples using HPLC.
-
Plot the cumulative drug release as a function of time.
Visualizations
Caption: Experimental workflow for developing this compound drug carriers.
Caption: pH-responsive drug release mechanism of this compound micelles.
Application Notes and Protocols: Formulation of 1-Decyl-L-histidine-based Nanoemulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1][2] With droplet sizes in the range of 20-200 nm, they offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and targeted delivery.[1][3][4] This document provides a detailed guide to the formulation of nanoemulsions using a novel, biodegradable surfactant, 1-Decyl-L-histidine.
This compound belongs to a class of amino acid-based surfactants, which are gaining attention due to their biocompatibility and low toxicity compared to conventional synthetic surfactants.[5] The histidine headgroup provides a pH-responsive character due to the imidazole ring, which can be exploited for targeted drug release in specific physiological environments.[5]
These application notes will cover the synthesis of this compound, the formulation of nanoemulsions, and the essential characterization techniques.
Section 1: Synthesis of this compound Surfactant
The synthesis of this compound involves the esterification of L-histidine with 1-decanol. This process creates an amphiphilic molecule with a hydrophilic histidine headgroup and a lipophilic decyl tail.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-histidine
-
1-decanol
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Boc-His(Boc)-OSu (N,N'-Di-Boc-L-histidine N-hydroxysuccinimide ester)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-His(Boc)-OSu (1 mmol) and DMAP (0.12 mmol) in anhydrous DCM (3 mL).
-
Addition of Alcohol: Add 1-decanol (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture continuously for 14 hours at 35°C.
-
Work-up:
-
Wash the reaction mixture with a saturated NaHCO₃ solution, followed by a brine solution.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the mixture and remove the solvent (DCM) using a rotary evaporator to obtain the Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the Boc-protected product in a minimal amount of DCM.
-
Add trifluoroacetic acid (TFA) dropwise and stir the mixture at room temperature for 2 hours to remove the Boc protecting groups.
-
Evaporate the TFA and DCM under reduced pressure.
-
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid.
Characterization of this compound:
The synthesized surfactant should be characterized to confirm its chemical structure and purity using techniques such as:
-
¹H-NMR Spectroscopy: To confirm the presence of protons from both the histidine and decyl chain.
-
FT-IR Spectroscopy: To identify functional groups like the ester C=O stretching band.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized surfactant.[5]
Section 2: Formulation of this compound-based Nanoemulsions
The formulation of oil-in-water (O/W) nanoemulsions typically involves an oil phase, an aqueous phase, a surfactant (this compound), and sometimes a co-surfactant. The choice of oil and co-surfactant depends on the drug to be encapsulated and the desired properties of the nanoemulsion.
Logical Diagram: Nanoemulsion Components
Caption: Components of a this compound-based nanoemulsion.
Experimental Protocol: Nanoemulsion Formulation by High-Pressure Homogenization
High-pressure homogenization (HPH) is a high-energy method that uses shear forces to reduce droplet size.[4][6][7]
Materials:
-
This compound (Surfactant)
-
Caprylic/capric triglyceride (Oil phase)
-
Transcutol HP (Co-surfactant, optional)
-
Purified water (Aqueous phase)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
High-pressure homogenizer
-
High-speed homogenizer (e.g., Ultra-Turrax)
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic API in the oil phase (caprylic/capric triglyceride). Add the this compound surfactant and the co-surfactant (if used) to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase: Use purified water as the aqueous phase.
-
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring with a high-speed homogenizer at 10,000-20,000 rpm for 10-30 minutes. This will form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. The number of cycles and pressure should be optimized for the desired droplet size and polydispersity index (PDI).
-
Equilibration: Allow the nanoemulsion to cool down to room temperature.
Experimental Workflow: Nanoemulsion Preparation and Characterization
Caption: Workflow for nanoemulsion preparation and characterization.
Section 3: Characterization of Nanoemulsions
Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoemulsions.
Table 1: Key Characterization Parameters for Nanoemulsions
| Parameter | Technique | Typical Acceptance Criteria | Reference |
| Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm | [1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [4] |
| Zeta Potential | Electrophoretic Light Scattering | > |±30 mV| for electrostatic stability | [8] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical, uniform droplets | [9] |
| pH | pH meter | Application-dependent (e.g., 4.5-6.5 for skin) | [9] |
| Viscosity | Rheometer/Viscometer | Formulation-dependent | [7] |
| Drug Content & Encapsulation Efficiency | HPLC/UV-Vis Spectroscopy | > 90% | [10] |
Experimental Protocols for Characterization
1. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability.
-
Procedure:
3. Stability Studies:
-
Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 15-30 minutes and observe for any signs of phase separation, creaming, or cracking.[9][10]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, evaluate the droplet size, PDI, and visual appearance.
-
Long-Term Storage Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3-6 months).[12] Periodically analyze the samples for changes in droplet size, PDI, zeta potential, and drug content.
Section 4: In Vitro and In Vivo Evaluation
After thorough physicochemical characterization, the nanoemulsion should be evaluated for its biological performance.
Table 2: In Vitro and In Vivo Evaluation Methods
| Evaluation Method | Model/System | Purpose |
| In Vitro Drug Release | Franz Diffusion Cell, Dialysis Bag Method | To determine the rate and extent of drug release from the nanoemulsion. |
| Cell Viability/Cytotoxicity | Relevant cell lines (e.g., Caco-2, HEK293) | To assess the biocompatibility and potential toxicity of the formulation.[5] |
| Cellular Uptake | Confocal Microscopy, Flow Cytometry | To visualize and quantify the internalization of the nanoemulsion by cells. |
| In Vivo Pharmacokinetics | Animal models (e.g., rats, mice) | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug delivered via the nanoemulsion. |
| In Vivo Efficacy | Disease-specific animal models | To evaluate the therapeutic effectiveness of the nanoemulsion formulation. |
Experimental Protocol: In Vitro Drug Release using Dialysis Bag Method
Materials:
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4) or other relevant release medium
-
Magnetic stirrer
-
Thermostatically controlled water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Soak the dialysis membrane in the release medium for 12-24 hours before use.
-
Pipette a known amount of the drug-loaded nanoemulsion into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Conclusion
The use of this compound as a surfactant offers a promising avenue for the development of biocompatible and pH-responsive nanoemulsions for advanced drug delivery applications. The protocols and guidelines presented in this document provide a comprehensive framework for the formulation, characterization, and evaluation of these novel delivery systems. Further optimization of the formulation and process parameters will be necessary depending on the specific drug and intended application.
References
- 1. ijper.org [ijper.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. Preparation and characterization of O/W nanoemulsion with Mint essential oil and Parsley aqueous extract and the presence effect of chitosan [nanomedicine-rj.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fabrication and Optimization of Essential-Oil-Loaded Nanoemulsion Using Box–Behnken Design against Staphylococos aureus and Staphylococos epidermidis Isolated from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Comparative In Vitro and In Vivo Study of BNN27 Mucoadhesive Liposomes and Nanoemulsions for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Decyl-L-histidine in Cell Culture Media: A Lack of Available Data
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound L-Histidine (FDB011856) - FooDB [foodb.ca]
- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Decyl-L-histidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 1-Decyl-L-histidine. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a straightforward and accessible approach for the analysis of this long-chain alkyl-amino acid derivative. The protocol is suitable for purity assessments, stability studies, and quantification of this compound in various sample matrices relevant to pharmaceutical and biochemical research.
Introduction
This compound is a derivative of the essential amino acid L-histidine, characterized by the addition of a ten-carbon alkyl chain to one of the nitrogen atoms of the imidazole ring. This modification significantly increases the hydrophobicity of the molecule, influencing its physicochemical properties and potential biological activity. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds in research and development.
Histidine and its derivatives can be challenging to analyze by traditional reversed-phase HPLC due to their polar and zwitterionic nature.[1] However, the introduction of the long decyl chain in this compound enhances its retention on nonpolar stationary phases, making reversed-phase chromatography a suitable analytical technique. This application note presents an optimized HPLC method that does not require complex derivatization procedures, relying on direct UV detection at a low wavelength.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Potassium dihydrogen phosphate (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Detailed Protocol
-
System Preparation:
-
Prepare the mobile phases as described in section 2.2.
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area of this compound for each injection.
-
Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Results and Discussion
The described HPLC method provides excellent separation of this compound from potential polar impurities. The addition of the long decyl chain results in good retention on the C18 column, eluting at a reasonable time under the specified gradient conditions. The use of a low UV wavelength (210 nm) is necessary as the imidazole chromophore has a weak absorbance at higher wavelengths.[2][3]
System Suitability: System suitability parameters should be established to ensure the performance of the chromatographic system.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |
Linearity: The method is expected to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of ≥ 0.999.
Table 3: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method presented in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and avoids the need for complex derivatization steps. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this and similar long-chain alkyl-amino acid derivatives.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
- 3. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Enzyme-Catalyzed Synthesis of Long-Chain N-Alkyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain N-alkyl amino acids are valuable compounds with wide-ranging applications in pharmaceuticals, cosmetics, and material science. Their unique amphiphilic nature imparts surfactant properties, while the chiral amino acid backbone offers opportunities for creating bioactive molecules and building blocks for complex syntheses. Traditional chemical methods for their synthesis often involve harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps, leading to significant waste generation.[1] Enzyme-catalyzed synthesis offers a green and sustainable alternative, providing high selectivity, mild reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the two primary enzymatic strategies for synthesizing long-chain N-alkyl amino acids: Lipase-Catalyzed N-Acylation and Transaminase-Catalyzed Reductive Amination .
Enzymatic Approaches to Long-Chain N-Alkyl Amino Acid Synthesis
There are two primary enzymatic routes for the synthesis of long-chain N-alkyl amino acids:
-
Lipase-Catalyzed N-Acylation: This method involves the direct acylation of the amino group of an amino acid with a long-chain fatty acid or its ester. Lipases, typically used for hydrolysis in aqueous environments, can catalyze the formation of amide bonds in non-aqueous or low-water media. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are widely used due to their stability, reusability, and high activity in organic solvents.[2][3]
-
Reductive Amination using Transaminases/Amine Dehydrogenases: This approach mimics the biological process of amine synthesis. It involves the reaction of a long-chain aldehyde (derived from the corresponding fatty acid) with an amino acid in the presence of a transaminase or an amine dehydrogenase. This method is particularly useful for producing chiral N-alkyl amino acids with high enantiomeric purity.[1][4][5][6][7] A multi-enzyme cascade system, for instance, can be employed to convert a fatty acid first to an aldehyde and then to the desired N-alkyl amino acid in a one-pot reaction.
Data Presentation
The following tables summarize quantitative data from various studies on the enzyme-catalyzed synthesis of long-chain N-alkyl amino acids and related compounds.
Table 1: Lipase-Catalyzed N-Acylation of Amino Acids and Derivatives
| Acyl Donor (Long-Chain) | Amino Acid/Derivative | Enzyme | Solvent/System | Yield (%) | Reference |
| Lauric Acid | L-Glutamic Acid | Acylase I | Glycerol-Water | 44 | [8] |
| Palmitic Acid | Lysine | Lipase | Various organic solvents | up to 40 | [8] |
| Lauric Acid | Arginine-glycerol conjugate | Novozym® 435 | Solvent-free | 22-69 | [9][10] |
| Lauric Acid | Aspartic Acid-glycerol conjugate | Novozym® 435 | Solvent-free | 22-69 | [9][10] |
| Lauric Acid | Glutamic Acid-glycerol conjugate | Novozym® 435 | Solvent-free | 22-69 | [9][10] |
| Myristic Acid | Alaninol | Novozym® 435 | tert-amyl alcohol | up to 98 | [11] |
| Capric Acid | Phenylglycinol | Novozym® 435 | Solvent-free | 89.41 ± 2.8 | [2][3] |
Table 2: Transaminase/Amine Dehydrogenase-Catalyzed Reductive Amination
| Carbonyl Substrate (Long-Chain precursor) | Amine Donor (Amino Acid) | Enzyme System | Conversion/Yield (%) | Enantiomeric Excess (%) | Reference |
| Various ketones and aldehydes | Ammonia | Amine Dehydrogenase (AmDH) | up to 100 | >99 (R) | [6] |
| 2-Hexanone | Isopropylamine | Transaminase (E. coli/TAs) | >99 | 90-99.9 | [7] |
| 1-methoxypropan-2-one | Ammonium formate | Amine Dehydrogenase (MsmeAmDH) | >99 | 98.1 (S) | [5] |
| Butan-2-one | Ammonium formate | Amine Dehydrogenase (MsmeAmDH) | >99 | 93.6 (S) | [5] |
| Various α-keto esters | Propargylamine | Imine Reductase (pIR-117) | 86 | >99 (R) | [4] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed N-Acylation of Glycine with Lauric Acid
This protocol describes the synthesis of N-lauroyl-glycine using immobilized lipase Novozym® 435 in a solvent-free system.
Materials:
-
Glycine
-
Lauric Acid
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Amyl alcohol (for product extraction)
-
Hexane (for enzyme washing)
-
Reaction vessel with temperature control and magnetic stirring
-
Vacuum system for water removal (optional, but recommended)
Procedure:
-
Reactant Preparation: In a reaction vessel, combine glycine and lauric acid in a 1:1.2 molar ratio. The slight excess of lauric acid helps to drive the reaction towards product formation.
-
Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 10-15% (w/w) based on the total weight of the substrates.
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring. If available, apply a vacuum to remove the water produced during the reaction, which will shift the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
Enzyme Recovery: After the reaction is complete, cool the mixture and add tert-amyl alcohol to dissolve the product. Separate the immobilized enzyme by filtration.
-
Enzyme Washing and Reuse: Wash the recovered enzyme with hexane to remove any residual substrates and products. Dry the enzyme under vacuum and it can be reused for subsequent batches. Novozym® 435 has been shown to be reusable for multiple cycles with minimal loss of activity.[3]
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-lauroyl-glycine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-lauroyl-glycine.
Protocol 2: Chemoenzymatic Reductive Amination for N-Alkyl Amino Acid Synthesis
This protocol outlines a two-step, one-pot chemoenzymatic synthesis of a long-chain N-alkyl amino acid. The first step is the chemical oxidation of a long-chain fatty alcohol to the corresponding aldehyde, followed by the enzymatic reductive amination with an amino acid using a transaminase.
Materials:
-
Long-chain fatty alcohol (e.g., 1-dodecanol)
-
Oxidizing agent (e.g., Dess-Martin periodinane or PCC)
-
Dichloromethane (DCM) as solvent for oxidation
-
Amino acid (e.g., L-Alanine)
-
Transaminase (commercially available, e.g., from Chromobacterium violaceum or engineered variants)
-
Amine donor for the transaminase (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH 7.5-8.5)
-
Reaction vessel with inert atmosphere capability
Procedure:
Step 1: Oxidation of Fatty Alcohol to Aldehyde (Chemical Step)
-
Dissolve the long-chain fatty alcohol in dry DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture until the alcohol is completely converted to the aldehyde (monitor by TLC).
-
Work up the reaction mixture to isolate the crude long-chain aldehyde. This typically involves filtration and removal of the solvent. The crude aldehyde can often be used directly in the next step without extensive purification.
Step 2: Transaminase-Catalyzed Reductive Amination (Enzymatic Step)
-
Prepare a reaction buffer containing phosphate buffer, the desired amino acid, and the PLP cofactor.
-
Add the crude long-chain aldehyde from Step 1 to the buffer.
-
Add the transaminase enzyme and the amine donor (e.g., isopropylamine). The amine donor is used in excess to drive the equilibrium towards product formation.
-
Incubate the reaction mixture at the optimal temperature for the chosen transaminase (typically 30-40°C) with gentle agitation.
-
Monitor the formation of the N-alkyl amino acid using HPLC or LC-MS.
-
Once the reaction is complete, the product can be isolated and purified using standard techniques such as ion-exchange chromatography or crystallization.
Visualizations
Caption: Lipase-Catalyzed N-Acylation Workflow.
Caption: Reductive Amination Enzymatic Cascade.
Caption: General Experimental Workflow.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 6. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Hydrophobic Peptides with 1-Decyl-L-histidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Decyl-L-histidine to prevent the aggregation of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
A: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. It is classified as a histidine-based cationic surfactant.[1] The structure consists of:
-
A hydrophobic tail: A 10-carbon decyl chain.
-
A hydrophilic head: The amino acid L-histidine.
This dual nature is the key to its function. It prevents peptide aggregation through two primary mechanisms:
-
Shielding Hydrophobic Surfaces: At low concentrations, individual molecules of this compound can adsorb to the surface of hydrophobic peptides. The decyl tail interacts with the peptide's hydrophobic regions, while the histidine head faces the aqueous environment. This action effectively shields the "sticky" hydrophobic patches, preventing them from interacting with each other and initiating aggregation.[2][3]
-
Micellar Encapsulation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble into spherical structures called micelles.[4] In these micelles, the hydrophobic tails form a core, and the hydrophilic histidine heads form an outer shell. Hydrophobic peptides can be encapsulated within this core, effectively isolating them from other peptides and keeping them solubilized in the aqueous solution.[5]
The histidine headgroup also provides pH-responsiveness. The imidazole ring of histidine has a pKa of approximately 6.0, allowing it to be positively charged at lower pH values, which can be exploited for electrostatic interactions.[1]
Q2: What is the optimal concentration of this compound to use?
A: The optimal concentration depends on your specific peptide and experimental conditions, but a general guideline is to use a concentration above the Critical Micelle Concentration (CMC) . The CMC is the point at which the surfactant begins to form micelles, which are highly effective at solubilizing hydrophobic molecules.
While the exact CMC for this compound is not readily published, data from similar N-acyl-L-histidine derivatives can provide a useful starting point for estimation. The CMC generally decreases as the length of the hydrophobic alkyl chain increases.[4] Based on available data, the CMC for a 10-carbon chain histidine surfactant is likely in the low millimolar (mM) range. Empirical testing is recommended to determine the ideal concentration for your specific application.
Q3: How does pH influence the effectiveness of this compound?
A: The pH of the solution is a critical factor due to the ionizable imidazole side chain of the histidine headgroup, which has a pKa of about 6.0.[1]
-
At pH < 6.0 (Acidic): The histidine headgroup becomes protonated and carries a net positive charge. This positive charge can help prevent aggregation through electrostatic repulsion, especially if the target peptide also has a net positive charge.[6]
-
At pH > 6.0 (Neutral to Basic): The histidine headgroup is predominantly neutral. In this state, the stabilization of the hydrophobic peptide relies primarily on the hydrophobic interactions between the decyl tail and the peptide, and subsequent micellar encapsulation.
Therefore, adjusting the pH can modulate the electrostatic and hydrophobic contributions of the surfactant, providing an additional tool for optimizing your formulation.
Q4: My hydrophobic peptide is still aggregating even with this compound. What are the troubleshooting steps?
A: If you are still observing aggregation, follow this troubleshooting guide. The process involves systematically checking the concentration, formulation procedure, and solution conditions.
Caption: Troubleshooting flowchart for addressing persistent peptide aggregation.
Q5: How should I prepare my peptide solution with this compound?
A: The order of addition is crucial for success. Dissolving the surfactant first creates a favorable environment for the hydrophobic peptide. Using a small amount of an organic solvent may be necessary for extremely hydrophobic peptides.[7][8]
Caption: Recommended workflow for preparing and verifying peptide formulations.
Q6: How can I confirm that peptide aggregation has been successfully prevented?
A: Several common laboratory techniques can be used to assess the aggregation state of your peptide solution.
-
Visual Inspection: The simplest method is to check for clarity. A well-solubilized peptide solution should be clear and free of visible particulates or cloudiness.
-
Turbidity Measurement: Aggregation causes light to scatter, making the solution turbid. This can be quantified by measuring the optical density (OD) at a wavelength where the peptide does not absorb, typically between 400-600 nm.[9] A lower OD indicates less aggregation.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution.[5] A successful formulation should show a population of small particles (monomers or small micelles), while an aggregated sample will show large, polydisperse particles.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specific for amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure. ThT dye fluoresces brightly upon binding to these structures.[6]
Quantitative Data
The Critical Micelle Concentration (CMC) is a key parameter for surfactant-based formulations. The table below lists CMC values for various N-acyl-L-histidine surfactants to help estimate the required concentration range for this compound.
| Surfactant (N-acyl-L-histidine) | Acyl Chain Length | CMC (mM) | Conditions | Reference |
| N-octanoyl-L-histidine | 8 Carbons | 40 | 45°C, pH 8.6 | [4] |
| N-decanoyl-L-histidine | 10 Carbons | 9.0 | 45°C, pH 8.6 | [4] |
| N-dodecanoyl-L-histidine | 12 Carbons | 1.0 | 45°C, pH 8.6 | [4] |
| N-tetradecanoyl-L-histidine | 14 Carbons | 0.11 | 45°C, pH 8.6 | [4] |
| N-hexadecanoyl-L-histidine | 16 Carbons | 0.012 | 45°C, pH 8.6 | [4] |
| Histidine-based Surfactants (various) | - | 0.3 - 7.0 | Not specified | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a Peptide Formulation with this compound
-
Prepare Buffer: Make an aqueous buffer (e.g., phosphate or Tris) at the desired final pH and concentration. Filter the buffer through a 0.22 µm filter.
-
Dissolve Surfactant: Weigh the required amount of this compound to achieve a final concentration above its estimated CMC (e.g., 10 mM). Add it to the buffer and stir or vortex until fully dissolved. Gentle warming or sonication may aid dissolution.
-
Add Peptide: Weigh the lyophilized hydrophobic peptide and add it directly to the surfactant-buffer solution.
-
Solubilize Peptide: Vortex gently. If the peptide does not dissolve readily, sonicate the vial in a room temperature water bath for 5-10 minutes, or until the solution becomes clear.
-
Final Check: Visually inspect the solution for any remaining particulates. If necessary, centrifuge at low speed (e.g., 2000 x g for 1 minute) to pellet any insoluble material before using the supernatant.
Protocol 2: Monitoring Peptide Aggregation via Turbidity Measurement
This method provides a quick assessment of large, amorphous aggregation.[9]
-
Prepare Samples: Prepare your peptide formulations with and without this compound (as a control) in a clear microplate or cuvettes. Include a "buffer only" blank.
-
Set Spectrophotometer: Set a UV-Vis spectrophotometer to read absorbance at a wavelength where the peptide and surfactant do not absorb, typically 600 nm.
-
Measure Absorbance: Blank the instrument with the buffer-only sample. Measure the absorbance of the peptide solutions over time (e.g., at t=0, 1 hr, 4 hr, 24 hr) while incubating under desired stress conditions (e.g., 37°C with gentle agitation).
-
Analyze Data: An increase in absorbance at 600 nm over time indicates an increase in turbidity and thus, aggregation. A stable formulation will show a low and constant absorbance reading.
Protocol 3: Assessing Fibrillar Aggregation with Thioflavin T (ThT) Fluorescence Assay
This assay is specific for detecting the formation of amyloid-like fibrils.[6]
-
Prepare ThT Stock: Prepare a concentrated stock solution of ThT (e.g., 2.5 mM) in a suitable buffer and store it protected from light.
-
Prepare Working Solution: Dilute the ThT stock solution in your assay buffer (e.g., phosphate buffer, pH 7.4) to a final working concentration (e.g., 25 µM).
-
Set up Assay: In a black, clear-bottom 96-well plate, add a small volume of your peptide sample (e.g., 10 µL) to the wells.
-
Add ThT: Add the ThT working solution to each well (e.g., 190 µL) and mix gently.
-
Measure Fluorescence: Read the fluorescence on a plate reader with excitation set to ~440 nm and emission set to ~485 nm.
-
Analyze Data: A significant increase in fluorescence intensity compared to a control (peptide-free sample) indicates the presence of amyloid-like fibrils. The aggregation kinetics can be monitored by taking readings at multiple time points.
Protocol 4: Characterizing Particle Size by Dynamic Light Scattering (DLS)
DLS is a powerful tool for measuring the hydrodynamic radius of particles in solution.[5]
-
Sample Preparation: Prepare the peptide formulation as described in Protocol 1. The sample must be optically clear and free of dust or large contaminants. Filter or centrifuge the sample if necessary.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for several minutes.
-
Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Data Analysis: Analyze the resulting size distribution plot. A non-aggregated sample should show a peak corresponding to small particles (e.g., <20 nm for monomers and micelles). An aggregated sample will show one or more peaks corresponding to much larger particles (e.g., >100 nm) and will likely have a high polydispersity index (PDI).
Caption: Mechanisms of peptide stabilization by this compound below and above the CMC.
References
- 1. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some physico-chemical properties of aqueous solutions of N alpha-acyl-l-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation and membrane permeabilizing properties of designed histidine-containing cationic linear peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Micelle Formation of 1-Decyl-L-histidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 1-Decyl-L-histidine micelle formation. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its micelle formation pH-dependent?
This compound is a single-chain amphiphilic molecule consisting of a hydrophilic L-histidine headgroup and a hydrophobic 10-carbon decyl tail. Its pH-dependent micellization is primarily governed by the protonation state of the imidazole ring on the histidine headgroup. The pKa of histidine's imidazole group is approximately 6.0, but this can vary depending on the local chemical environment.[1][2][3][4]
-
Below the pKa (acidic pH < 6): The imidazole ring is predominantly protonated, carrying a positive charge. This increased charge on the headgroups leads to greater electrostatic repulsion between monomers, which can increase the critical micelle concentration (CMC) or even prevent micellization.
-
Around the pKa (pH ≈ 6): A mixture of protonated (charged) and deprotonated (neutral) histidine headgroups exists. This region is often characterized by a sharp transition in the surfactant's properties.
-
Above the pKa (neutral to basic pH > 6): The imidazole ring is mostly deprotonated and neutral. The reduced electrostatic repulsion between the neutral headgroups favors the self-assembly of the hydrophobic tails into micelles at a lower concentration.
This pH-responsive behavior makes this compound a "smart" material, suitable for applications where pH-triggered release or disassembly is desired, such as in drug delivery systems targeting acidic tumor microenvironments.[5][6]
Q2: How does pH affect the Critical Micelle Concentration (CMC) of this compound?
The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelles begin to form. For this compound, the CMC is highly dependent on the solution's pH due to the change in headgroup charge.
-
At lower pH (acidic): The increased electrostatic repulsion between the positively charged histidine headgroups opposes micelle formation, resulting in a higher CMC.
-
At higher pH (neutral to basic): The neutral histidine headgroups have minimal electrostatic repulsion, allowing for easier aggregation of the hydrophobic tails. This leads to a lower CMC.[7][8]
Illustrative Data for pH-Sensitive Amino Acid-Based Surfactants
The following table summarizes CMC data for analogous pH-sensitive surfactants to illustrate the expected trend for this compound.
| Surfactant | pH | CMC (mM) | Reference |
| Histidine-based Cationic Surfactant (C12) | - | 7.0 | [9] |
| Histidine-based Cationic Surfactant (C16) | - | 0.3 | [9] |
| Tridecanoic L-glutamic acid | 6.0 | 3.1 - 3.4 | [7][8] |
| Tridecanoic L-glutamic acid | 7.0 | > 3.4 | [7][8] |
| Poly(L-histidine)-b-PEG | 8.0 | ~0.015 | [6] |
| Poly(L-histidine)-b-PEG | 7.2 | Increased | [6] |
Note: The CMC values for the histidine-based cationic surfactants were determined under conditions where the headgroup is likely protonated. The data for tridecanoic L-glutamic acid, another amino acid-based surfactant, clearly demonstrates the increase in CMC with a change in headgroup charge.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible CMC values.
-
Possible Cause: Inaccurate pH control. The micellization of this compound is highly sensitive to small changes in pH, especially around the pKa of the histidine headgroup.
-
Solution: Use a calibrated pH meter to accurately measure and adjust the pH of your solutions. Employ appropriate buffer systems to maintain a stable pH throughout the experiment. Ensure the buffer concentration is sufficient to resist pH changes upon the addition of the surfactant.
-
-
Possible Cause: Impurities in the this compound sample.
-
Solution: Ensure the purity of your synthesized this compound. Purification can be achieved through techniques like recrystallization or column chromatography.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Perform all experiments at a constant, controlled temperature, as micellization can be temperature-dependent.
-
Issue 2: Precipitation or aggregation of the surfactant, especially at low pH.
-
Possible Cause: At low pH, the protonated this compound may have limited solubility, leading to precipitation, particularly if counterions that form insoluble salts are present.
-
Solution: Work with concentrations below the solubility limit at the given pH. You may need to determine the solubility of the protonated form of your surfactant in the chosen buffer system. Consider using a different buffer system with more compatible counterions.
-
-
Possible Cause: The formation of large, non-micellar aggregates.
-
Solution: Use dynamic light scattering (DLS) to characterize the size and polydispersity of the aggregates in your solution. If large, heterogeneous aggregates are present, consider adjusting the pH, concentration, or ionic strength of the solution.
-
Issue 3: Difficulty in preparing a clear stock solution.
-
Possible Cause: this compound may have low solubility in water, especially in its neutral form.
-
Solution: Prepare the stock solution at a pH where the surfactant is more soluble (e.g., slightly acidic to protonate the headgroup). Gentle heating and sonication can also aid in dissolution. Ensure the final pH of the experimental solutions is adjusted after the addition of the stock solution.
-
Experimental Protocols
1. Synthesis and Purification of this compound
This protocol is a general guideline and may require optimization. It is based on standard peptide coupling and purification techniques.[10]
-
Materials: L-histidine, decanoic acid, a coupling agent (e.g., DCC/NHS or HATU), a suitable solvent (e.g., DMF or DMSO), and purification reagents (e.g., silica gel for column chromatography).
-
Procedure:
-
Protect the alpha-amino group of L-histidine.
-
Activate the carboxylic acid of decanoic acid using a coupling agent.
-
React the activated decanoic acid with the protected L-histidine.
-
Deprotect the alpha-amino group.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
2. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene
This is a widely used and sensitive method for determining the CMC of surfactants.[11][12][13][14]
-
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in its fluorescence spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3 at ~384 nm) to the first vibronic peak (I1 at ~373 nm) increases as the environment becomes more nonpolar.
-
Materials: this compound, pyrene, appropriate buffer solutions for a range of pH values, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 1 mM.
-
Prepare a series of buffered solutions of this compound at the desired pH, with concentrations spanning the expected CMC range.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the added organic solvent is minimal (e.g., <0.1% of the total volume) to avoid affecting micellization. Gently mix and allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each sample (excitation wavelength ~335 nm, emission range ~350-450 nm).
-
Determine the intensities of the first (I1) and third (I3) vibronic peaks.
-
Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.
-
Visualizations
Caption: Experimental workflow for determining the CMC of this compound using pyrene fluorescence spectroscopy.
Caption: Logical relationship between pH, headgroup protonation, and micelle formation of this compound.
References
- 1. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Concentration and pH-dependent aggregation behavior of an l-histidine based amphiphile in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN101125831A - Method for producing L-histidine - Google Patents [patents.google.com]
- 13. Physicochemical Characteristics of pH-Sensitive Poly(l-Histidine)-b-Poly(Ethylene Glycol)/Poly(L-Lactide)-b-Poly(Ethylene Glycol) Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0465974A1 - Preparation of D-histidine and derivatives thereof from L-histidine - Google Patents [patents.google.com]
Troubleshooting low yield in 1-Decyl-L-histidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 1-Decyl-L-histidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves the selective N-alkylation of the imidazole ring of a protected L-histidine derivative with a decyl-containing electrophile, followed by deprotection. A common approach utilizes an amino- and carboxyl-protected L-histidine, with a protecting group on one of the imidazole nitrogens to direct the alkylation to the desired position.
Q2: Why is the yield of this compound often low?
A2: Low yields can stem from several factors including:
-
Lack of Regioselectivity: The imidazole ring of histidine has two nitrogen atoms (N-π and N-τ) that can be alkylated, leading to a mixture of isomers that are difficult to separate.
-
Di-alkylation: Both nitrogen atoms of the imidazole ring can be alkylated, especially if an excess of the alkylating agent is used.
-
Side Reactions: The amino group of histidine can also be alkylated if not properly protected.
-
Purification Challenges: this compound can be highly water-soluble, leading to poor recovery during extraction with organic solvents.[1]
Q3: How can I improve the regioselectivity of the alkylation?
A3: To improve regioselectivity, it is crucial to use a protecting group strategy. For instance, protecting the N(τ)-position with a bulky group like trityl (Trt) can direct the alkylation to the N(π)-position.[2] The choice of solvent and base can also influence the outcome.
Q4: What are the common side products, and how can I minimize them?
A4: Common side products include the undesired N-alkylated isomer, the di-alkylated product, and N-alkylation at the alpha-amino group. To minimize these:
-
Use a protecting group for the alpha-amino group (e.g., Boc or Fmoc).
-
Employ a protecting group on one of the imidazole nitrogens to prevent di-alkylation and direct the reaction.
-
Use a stoichiometric amount of the decylating agent.
Q5: My product seems to be stuck in the aqueous phase during workup. What can I do?
A5: The hydrophilic nature of the histidine backbone can make extraction with non-polar organic solvents inefficient. Consider the following:
-
Lyophilization: After quenching the reaction, neutralize the solution and lyophilize (freeze-dry) the aqueous phase to obtain the crude product as a solid.
-
Affinity Chromatography: Utilize immobilized metal affinity chromatography (IMAC). The imidazole ring of histidine has an affinity for metal ions like Ni²⁺ or Cu²⁺.[1]
-
Aqueous Two-Phase System (ATPS): This technique uses a system of two immiscible aqueous solutions (e.g., polyethylene glycol and a salt solution) to partition molecules. A study has shown the successful extraction of histidine derivatives from the aqueous phase using a copper(II)-chelating ligand complex in a PEG/Li₂SO₄ ATPS.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation (checked by TLC/LC-MS) | 1. Inactive alkylating agent (e.g., 1-bromodecane).2. Inappropriate base or solvent.3. Reaction temperature is too low. | 1. Check the purity of the 1-bromodecane and consider using a freshly opened bottle.2. Use a non-nucleophilic base like diisopropylethylamine (DIPEA). A polar aprotic solvent such as DMF or acetonitrile is often suitable.3. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor the reaction progress. |
| Mixture of products observed (e.g., two isomers) | 1. Lack of regioselectivity in the alkylation of the imidazole ring. | 1. Implement a protecting group strategy. Protect the N(τ)-position with a trityl group to favor alkylation at the N(π)-position.[2] |
| Product is contaminated with starting material | 1. Incomplete reaction.2. Insufficient amount of alkylating agent. | 1. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.2. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
| Product is lost during workup/extraction | 1. Product is highly soluble in the aqueous phase. | 1. Avoid liquid-liquid extraction with non-polar solvents. Instead, neutralize the reaction mixture and lyophilize to obtain the crude product.2. Employ affinity-based purification methods such as IMAC or an aqueous two-phase system with a chelating ligand.[1] |
| Difficulty in removing the protecting groups | 1. Inappropriate deprotection conditions. | 1. For Boc groups, use trifluoroacetic acid (TFA) in dichloromethane.2. For Trityl groups, mild acidic conditions (e.g., TFA in dichloromethane) are also effective.[2] |
Experimental Protocols
Key Experiment: Selective N(π)-Alkylation of L-Histidine
This protocol is a generalized procedure based on common organic synthesis techniques and literature precedents for histidine alkylation.[2]
1. Protection of L-Histidine:
-
Amino and Carboxyl Protection: Start with commercially available Boc-L-His(Trt)-OH or prepare it by first protecting the alpha-amino group of L-histidine with a Boc group and the N(τ)-position of the imidazole ring with a trityl group. The carboxylic acid can be protected as a methyl or ethyl ester if necessary.
2. Alkylation Reaction:
-
Dissolve the protected L-histidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add 1-bromodecane (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
3. Workup and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Option A (for less polar products): Extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Option B (for water-soluble products): Neutralize the aqueous solution and then lyophilize to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
4. Deprotection:
-
Dissolve the purified, protected this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
-
The final product can be purified by recrystallization or preparative HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for diagnosing low yield in this compound synthesis.
References
Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of lipophilic peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility / Precipitation | My peptide is precipitating in the sample solvent before or during injection. What should I do? | The aqueous component of the mobile phase or sample solvent is too high for the lipophilic nature of the peptide. Peptide aggregation is occurring. | - Increase Organic Content: Dissolve the peptide in a stronger organic solvent like DMSO, DMF, or HFIP first, then dilute with the initial mobile phase.[1] - Use Chaotropic Agents: For peptides from inclusion bodies, solubilization in 8M urea or 6M guanidinium thiocyanate can be effective, followed by immediate HPLC injection to prevent carbamylation.[2][3] - Adjust pH: Solubilizing the peptide at a high pH (e.g., in 50 mM NaOH or 1% NH₄OH) can increase solubility by moving away from its isoelectric point.[1][4][5] - Pre-treat with HFIP: Treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can break up pre-formed aggregates, after which the HFIP is evaporated and the peptide film is reconstituted.[6] |
| Poor Peak Shape (Tailing or Broadening) | My peptide is showing significant peak tailing or is eluting as a very broad peak. How can I improve this? | Secondary interactions with the stationary phase (e.g., silanol groups). On-column aggregation. Slow desorption kinetics. | - Elevate Column Temperature: Increasing the column temperature (e.g., to 60-80°C) can improve peak shape for hydrophobic peptides by enhancing solubility and reducing mobile phase viscosity.[2] - Optimize Ion-Pairing Agent: Ensure sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask silanol interactions.[7] Alternatively, for MS-compatibility, formic acid (FA) can be used, though it may provide different selectivity. - Use Alternative Solvents: Incorporating isopropanol into the mobile phase can improve the solubility of very hydrophobic peptides and disrupt aggregates. - Select Appropriate Column: A column with a wider pore size (e.g., 300 Å) may be beneficial for larger or conformationally complex peptides. |
| Low Recovery / Yield | I am experiencing significant loss of my peptide during the purification process. What could be the cause? | Irreversible adsorption to the column or tubing. Precipitation on the column. Loss during sample filtration. | - Column Passivation: Before injecting your sample, perform a blank gradient run to passivate the column surface. - Avoid Harsh Filtration: Hydrophobic peptides can adsorb to certain filter materials. If filtration is necessary, use a hydrophilic filter and minimize contact time. Some protocols suggest forgoing filtration if the sample is properly centrifuged and the supernatant is carefully collected.[3] - Optimize Loading Conditions: Load the peptide in a solvent that ensures it is fully dissolved but also allows for strong binding to the column head. This usually means a high aqueous and low organic solvent concentration.[8] |
| Co-eluting Impurities | My peptide of interest is not well-resolved from impurities of similar hydrophobicity. How can I improve the separation? | The selectivity of the chromatographic system is insufficient. | - Adjust the Gradient Slope: A shallower gradient (e.g., a slower rate of increase in organic solvent concentration) can significantly improve the resolution of closely eluting species.[9] - Change the Mobile Phase Modifier: Switching from TFA to an alternative like ammonium hydroxide (NH₄OH) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[1] - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or Cyano) may offer the necessary change in selectivity.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve a highly lipophilic peptide?
For highly lipophilic peptides, especially those prone to aggregation like amyloid beta, direct dissolution in aqueous buffers is often unsuccessful. A recommended starting point is to use a strong organic solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][6] For example, a common procedure involves dissolving the peptide in HFIP to break down any pre-existing aggregates, evaporating the HFIP to leave a peptide film, and then reconstituting this film in DMSO before diluting for injection.[6]
Q2: How does temperature affect the purification of lipophilic peptides by RP-HPLC?
Elevating the column temperature, often in the range of 60-80°C, is a highly effective strategy for improving the chromatography of lipophilic peptides.[2] Increased temperature enhances peptide solubility in the mobile phase, reduces mobile phase viscosity (leading to lower backpressure), and can improve peak shape by accelerating desorption kinetics from the stationary phase. This often results in sharper peaks and better resolution.
Q3: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) in my mobile phase?
Yes, formic acid (typically at 0.1%) is a common alternative to TFA and is preferred when the collected fractions are intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression. However, be aware that switching from TFA to FA will likely alter the selectivity of your separation. TFA is a stronger ion-pairing agent and is generally more effective at masking silanol interactions, which can lead to better peak shapes for some peptides.[7]
Q4: My peptide seems to be aggregating on the column. How can I prevent this?
On-column aggregation is a common problem. Here are a few strategies to mitigate it:
-
Use Organic Modifiers: The inclusion of solvents like isopropanol in the mobile phase can help maintain the solubility of hydrophobic peptides during elution.
-
Elevate Temperature: As mentioned, higher temperatures can disrupt aggregation and improve solubility.
-
Work Quickly: For peptides solubilized in denaturants like urea, it is critical to inject the sample onto the HPLC immediately after dissolution to minimize the risk of aggregation and chemical modification (e.g., carbamylation).[2]
Q5: What type of HPLC column is best suited for lipophilic peptides?
While C18 columns are the most common choice for peptide purification, the optimal column depends on the specific properties of your peptide.[2]
-
Stationary Phase: C18 and C8 are good starting points. For peptides that are difficult to resolve on a C18, a phenyl-hexyl or cyano phase may provide the necessary difference in selectivity.[11]
-
Pore Size: For larger peptides, a wider pore size (300 Å) is often recommended over the standard 100-130 Å to allow for better diffusion into the pores and interaction with the stationary phase.
-
Particle Type: Columns with superficially porous particles can offer higher efficiency and better resolution at faster flow rates compared to fully porous particles.[11]
Quantitative Data Summary
The purification of lipophilic peptides can yield high purity and recovery when optimized. The following table summarizes representative quantitative data for the purification of recombinant human Amyloid Beta (1-42), a notoriously challenging lipophilic peptide.
| Parameter | Value | Conditions / Notes | Source |
| Typical Yield | ~15–20 mg per 1 L of bacterial culture | Recombinant expression in E. coli followed by RP-HPLC. | [2][13] |
| Final Purity | >95% | Determined by analytical HPLC analysis of purified fractions. | [14] |
| HPLC Column | C8 or C18 | C18 is commonly used, but C8 can also provide good resolution, sometimes with shorter retention times.[2][3] | [2][3] |
| Column Temperature | 60–80 °C | Heating the column is critical for achieving a sharp, single peak for Aβ(1-42). | [2][3] |
| Mobile Phase A | 0.1% TFA in Water | Trifluoroacetic acid is a standard ion-pairing agent. | [2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. | [2] |
| Elution Condition | ~34% Acetonitrile | Typical elution concentration for Aβ(M1-42) on a C8 column at 80°C. | [3] |
Experimental Protocols
Detailed Methodology: Purification of Recombinant Amyloid Beta (M1-42) from E. coli Inclusion Bodies
This protocol is adapted from established methods for purifying recombinant Aβ(M1-42) and serves as a representative workflow for a challenging lipophilic peptide.[2][3]
1. Solubilization of Inclusion Bodies:
-
After cell lysis and washing of the inclusion bodies, resuspend the final pellet in 20 mL of freshly prepared Buffer B (8 M urea, 10 mM Tris, 1 mM EDTA, pH 8.0).
-
Sonicate the suspension until the solution appears clear.
-
CRITICAL STEP: Proceed immediately to HPLC purification after the peptide is dissolved. Prolonged exposure to urea can cause carbamylation of lysine residues.[2]
2. RP-HPLC Purification:
-
System Preparation:
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Injection:
-
Centrifuge the urea-solubilized sample to pellet any remaining insoluble material.
-
Carefully inject the supernatant into the HPLC system.
-
-
Chromatographic Separation:
-
Run a linear gradient to separate the peptide. A typical gradient might be:
-
5-25% B over 5 minutes
-
25-45% B over 40 minutes
-
45-95% B over 5 minutes
-
-
Monitor the elution profile at 214 nm. Aβ(M1-42) is expected to elute as a major peak.[2]
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main peptide peak.
-
Combine the pure fractions.
-
3. Post-Purification Handling:
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a white powder.
-
Purity Analysis: Re-dissolve a small amount of the lyophilized peptide and analyze its purity using analytical RP-HPLC and mass spectrometry.
Visualizations
Caption: A logical workflow for troubleshooting common issues in lipophilic peptide purification.
Caption: A generalized workflow for the sample preparation of lipophilic peptides prior to HPLC.
References
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient method for the expression and purification of Aβ(M1–42) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 8. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 12. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An expeditious and facile method of amyloid beta (1–42) purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Method to control the size of 1-Decyl-L-histidine nanoparticles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for controlling the size of self-assembling 1-Decyl-L-histidine nanoparticles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of this compound nanoparticles.
Q1: The measured nanoparticle size is consistently larger than expected.
A1: Uncontrolled particle growth or aggregation can lead to larger-than-expected sizes. Consider the following factors:
-
Concentration: The initial concentration of this compound may be too high, promoting intermolecular aggregation over controlled self-assembly. Try reducing the starting concentration.
-
pH Value: The pH of the solution is critical. For histidine-based systems, the protonation state of the imidazole ring influences electrostatic interactions. A pH near the isoelectric point can minimize repulsion and lead to aggregation. Adjust the pH further away from this point to enhance electrostatic repulsion between particles.
-
Solvent Exchange Rate: If using a solvent-exchange method, a slow addition rate of the anti-solvent (e.g., water) can lead to the formation of fewer, larger nuclei. Increasing the mixing or addition speed can promote rapid nucleation and result in smaller particles.
-
Ionic Strength: High salt concentrations can screen surface charges, reducing electrostatic repulsion and causing particles to aggregate. Unless required, use deionized water with low ionic strength.
Q2: The nanoparticle population shows a high polydispersity index (PDI).
A2: A high PDI indicates a wide distribution of particle sizes, suggesting a lack of control over the nucleation and growth phases.
-
Inhomogeneous Mixing: Ensure rapid and uniform mixing when adding reagents or changing solvent conditions. Use consistent stirring or vortexing.
-
Temperature Fluctuation: The temperature should be kept constant throughout the experiment, as temperature changes can affect both solubility and the kinetics of self-assembly.
-
Impurity Presence: Impurities in the this compound starting material or solvents can act as uncontrolled nucleation sites. Ensure high-purity reagents are used.
Q3: The nanoparticles are unstable and aggregate over a short period.
A3: Post-synthesis instability is often due to insufficient repulsive forces between particles.
-
Suboptimal pH: The final pH of the nanoparticle suspension may be too close to the isoelectric point of the molecule, minimizing surface charge. Adjusting the pH to be at least 1-2 units away from the pI can increase colloidal stability.
-
Insufficient Surface Charge: The inherent surface charge may not be enough for long-term stability. Consider the addition of a small amount of a suitable stabilizer that does not interfere with your application.
-
Storage Conditions: Store the nanoparticle suspension at a recommended temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. Avoid freeze-thaw cycles unless a cryoprotectant is used.
Q4: The nanoparticle yield is very low.
A4: A low yield suggests that the self-assembly process is inefficient under the chosen conditions.
-
Solubility Issues: The concentration of this compound might be below the critical aggregation concentration (CAC) required for self-assembly to occur efficiently.
-
Incorrect Solvent System: The polarity difference between the solvent and anti-solvent in a solvent-exchange method may be too large, causing rapid precipitation instead of ordered assembly. Try using a more miscible solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this compound nanoparticle formation?
A1: this compound is an amphiphilic molecule, containing a hydrophilic L-histidine headgroup and a hydrophobic 10-carbon decyl tail. In aqueous solutions, these molecules spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. This process, driven by the hydrophobic effect, results in the formation of core-shell type nanoparticles where the decyl chains form a hydrophobic core and the charged histidine groups are exposed to the aqueous environment.
Q2: How does pH specifically influence the size of these nanoparticles?
A2: The L-histidine headgroup has an imidazole ring with a pKa of approximately 6.0.
-
At pH < 6.0: The imidazole ring is protonated (positively charged). This leads to strong electrostatic repulsion between the headgroups, which counteracts the hydrophobic attraction of the tails. This repulsion favors the formation of smaller, more loosely packed structures or micelles.
-
At pH > 6.0: The imidazole ring is deprotonated (neutral). The reduction in electrostatic repulsion allows the hydrophobic forces to dominate, leading to the formation of larger, more compact nanoparticles. Therefore, adjusting the pH from acidic to neutral or basic is a primary method for controlling the final particle size.
Q3: What characterization techniques are recommended for these nanoparticles?
A3: A multi-technique approach is recommended:
-
Size and PDI: Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and polydispersity index.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and size of the nanoparticles directly.
-
Surface Charge: Zeta potential measurements are used to quantify the surface charge of the nanoparticles, which is crucial for predicting their stability in suspension.
-
Formation Confirmation: Critical Aggregation Concentration (CAC) can be determined using fluorescence spectroscopy with a probe like pyrene.
Data on Size Control Parameters
The following table summarizes the typical influence of key experimental parameters on the final size of this compound nanoparticles, based on principles governing amphiphilic amino acid self-assembly.
| Parameter | Condition Change | Expected Effect on Size | Rationale |
| pH | Increase from 5.0 to 7.5 | Increase | Reduced electrostatic repulsion as the histidine headgroup deprotonates, allowing for stronger hydrophobic packing. |
| Concentration | Increase | Increase | Higher monomer concentration can lead to the formation of larger aggregates once the CAC is surpassed. |
| Temperature | Increase | Decrease | Increased thermal energy can disrupt weaker hydrophobic interactions, favoring the formation of smaller assemblies. |
| Ionic Strength | Increase (e.g., adding NaCl) | Increase | Added ions screen the surface charges, reducing electrostatic repulsion and promoting aggregation into larger particles. |
| Solvent Polarity | Decrease (e.g., adding ethanol) | Decrease | A less polar solvent weakens the hydrophobic effect, which is the main driving force for assembly, leading to smaller particles. |
Experimental Protocols
Protocol: pH-Driven Self-Assembly Method
This protocol describes a common method to form nanoparticles by adjusting the pH of a this compound solution.
-
Preparation of Stock Solution:
-
Dissolve this compound in an acidic aqueous solution (e.g., 10 mM HCl, pH 2.0) to ensure complete protonation and dissolution of the molecules. A typical starting concentration is 1-5 mg/mL.
-
Sonicate the solution for 5-10 minutes if necessary to ensure it is fully dissolved.
-
-
pH Adjustment for Self-Assembly:
-
Place the stock solution in a clean glass vial with a magnetic stir bar and place it on a magnetic stirrer with a constant, gentle stirring speed (e.g., 200 rpm).
-
Slowly add a basic solution (e.g., 0.1 M NaOH) dropwise to the stirring solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
As the pH increases towards and past 6.0, the solution will become opalescent or turbid, indicating the formation of nanoparticles.
-
Stop the addition of the base once the desired final pH (e.g., 7.4) is reached.
-
-
Equilibration and Purification:
-
Allow the solution to stir for an additional 1-2 hours at a constant temperature (e.g., 25°C) to ensure the self-assembly process has reached equilibrium.
-
(Optional) To remove excess ions and un-assembled molecules, dialyze the nanoparticle suspension against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
-
Characterization:
-
Immediately characterize the resulting nanoparticles for size, PDI, and zeta potential using DLS.
-
Prepare a sample for TEM or SEM imaging to confirm morphology.
-
Visual Workflow
The following diagram illustrates the experimental workflow and decision-making process for optimizing the size of this compound nanoparticles.
Technical Support Center: Enhancing the Stability of 1-Decyl-L-histidine Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the formulation and stability of liposomes containing 1-Decyl-L-histidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and handling of this compound liposomes.
Problem 1: Low Encapsulation Efficiency (%EE) of Hydrophilic Drugs
Question: My encapsulation efficiency for a water-soluble drug is consistently below target levels. What factors could be responsible, and how can I improve it?
Answer:
Low encapsulation efficiency is a common challenge, often stemming from the drug's inability to be retained within the aqueous core of the liposome during formation. The unique pH-sensitive nature of this compound can also play a significant role.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH of Hydration Buffer | This compound has an imidazole group which becomes protonated at acidic pH (~6.0-6.5), leading to a positive charge. If the hydration buffer pH is too high (alkaline), the lipid may be neutral, resulting in a less stable membrane and drug leakage. | Optimize the pH of the hydration buffer. For cationic drugs, using a buffer with a pH slightly below the pKa of this compound can enhance electrostatic interactions and improve encapsulation. |
| Drug-to-Lipid Ratio | An excessively high concentration of the drug relative to the lipid can saturate the formulation, leaving a large fraction of the drug unencapsulated. | Systematically decrease the drug-to-lipid ratio in your formulation to find the optimal loading capacity. |
| Hydration Time & Temperature | Inadequate hydration of the lipid film can lead to poorly formed lamellar structures. The temperature should be above the phase transition temperature (Tc) of the main phospholipid component (e.g., DSPC, DPPC). | Increase the hydration time (e.g., to 1-2 hours) and ensure the temperature of the hydration buffer is maintained 10-20°C above the Tc of the primary lipid throughout the process. |
| Sonication/Extrusion Parameters | Overly aggressive or prolonged sonication can disrupt the liposomal membrane, causing the encapsulated drug to leak out. Similarly, an excessive number of extrusion cycles can have the same effect. | Reduce sonication amplitude/duration or the number of extrusion cycles. Optimize these parameters to achieve the desired size without compromising membrane integrity. |
Problem 2: Liposome Aggregation and Precipitation During Storage
Question: My liposome formulation appears clear initially but shows signs of aggregation or precipitation after a few days of storage. What is causing this instability?
Answer:
Aggregation is often due to a loss of repulsive forces between liposomes, causing them to clump together and eventually precipitate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Zeta Potential | Zeta potential is a measure of the surface charge. A value close to neutral (0 mV) indicates low electrostatic repulsion between particles, leading to aggregation. The charge of this compound is highly pH-dependent. | Adjust the pH of the storage buffer to ensure the imidazole group is sufficiently protonated, imparting a positive zeta potential (typically > +20 mV) for electrostatic stabilization. |
| Inclusion of Cholesterol | Cholesterol is crucial for modulating membrane fluidity and stability. Insufficient cholesterol can result in a more fluid and "leaky" membrane, while excessive amounts can lead to phase separation. | Optimize the cholesterol concentration. A common starting point is a 10-30 mol% ratio relative to the primary phospholipid. |
| Improper Storage Temperature | Storing liposomes at temperatures below their phase transition temperature can cause the lipid bilayers to become rigid and fracture, leading to fusion and aggregation upon temperature cycling. | Store the liposome suspension at a temperature above the lipid's Tc, typically refrigerated at 4-8°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) has been included in the formulation. |
| High Ionic Strength of Buffer | High salt concentrations in the storage buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion and promoting aggregation. | Use a buffer with low to moderate ionic strength (e.g., 10-50 mM) for final formulation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the liposome formulation?
A1: this compound is a pH-sensitive cationic lipid. Its primary role is to impart a pH-responsive charge to the liposome. At physiological pH (~7.4), its imidazole headgroup is largely neutral. However, in an acidic environment (e.g., within endosomes, pH ~5.5-6.5), the imidazole group becomes protonated, giving the liposome a positive charge. This charge switch can be exploited to trigger the fusion of the liposome with endosomal membranes, facilitating the release of its cargo into the cytoplasm.
Q2: What is the optimal pH for preparing and storing these liposomes?
A2: For preparation, a pH slightly below the pKa of the histidine headgroup (typically pH 6.0-6.5) is often used to ensure the lipid is charged, which can aid in hydration and drug loading. For long-term storage, a buffer pH that maintains a sufficient positive zeta potential to prevent aggregation is recommended, which may also be in the slightly acidic range. However, the final storage pH must be optimized based on the stability of the encapsulated drug.
Q3: How does cholesterol content affect the stability of this compound liposomes?
A3: Cholesterol acts as a "fluidity buffer." It inserts into the lipid bilayer, reducing the mobility of the acyl chains of the phospholipids above their phase transition temperature and increasing mobility below it. This action decreases membrane permeability to the encapsulated drug, preventing premature leakage. It also enhances the mechanical rigidity of the bilayer, which can help reduce aggregation and improve stability during storage.
Q4: What are the most critical characterization techniques for these liposomes?
A4: The most critical techniques are:
-
Dynamic Light Scattering (DLS): To measure the average particle size, size distribution, and Polydispersity Index (PDI).
-
Zeta Potential Analysis: To measure the surface charge, which is a key indicator of colloidal stability and pH-sensitivity.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the liposomes.
-
High-Performance Liquid Chromatography (HPLC): To determine the encapsulation efficiency and quantify drug release.
Quantitative Data Summary
The following tables summarize the expected impact of key formulation variables on the physicochemical properties of this compound liposomes.
Table 1: Effect of pH on Liposome Properties
| Buffer pH | Expected Zeta Potential (mV) | Effect on Stability | Impact on Drug Release |
| 5.5 | > +30 mV | High electrostatic repulsion, good stability. | May trigger premature release if cargo is pH-sensitive. |
| 6.5 | +15 to +25 mV | Moderate repulsion, generally stable. | Optimal for endosomal escape mechanism. |
| 7.4 | -5 to +5 mV | Low repulsion, high risk of aggregation. | Promotes cargo retention during circulation. |
Table 2: Effect of Cholesterol Content on Liposome Stability
| Cholesterol (mol%) | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Leakage at 24h (%) |
| 0% | ~150 ± 20 | Low-Moderate | High (>30%) |
| 15% | ~130 ± 10 | Moderate-High | Moderate (~15%) |
| 30% | ~120 ± 5 | High | Low (<10%) |
| 45% | ~125 ± 15 | High | Very Low (<5%) |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve the primary phospholipid (e.g., DSPC), this compound, and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the Tc of the lipid. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask at a temperature above the Tc. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
Sonication: Subject the MLV suspension to probe sonication on ice to form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, pass the MLV suspension 10-21 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography against the storage buffer.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the liposome formulation from the unencapsulated (free) drug using a method like dialysis, ultrafiltration, or size exclusion chromatography (SEC).
-
Quantification of Total Drug: Disrupt a known volume of the unpurified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration (Dt) using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Quantification of Free Drug: Measure the concentration of the free drug (Df) in the filtrate or supernatant collected in step 1.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Dt - Df) / Dt] * 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of liposomes.
Caption: Key factors influencing the stability of this compound liposomes.
Addressing phase separation issues in 1-Decyl-L-histidine formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Decyl-L-histidine (DLH) formulations.
Troubleshooting Guide
This section addresses common phase separation issues encountered during experimental work with this compound.
Question: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What should I do?
Answer:
Initial cloudiness or precipitation is often related to the pH of the formulation, the concentration of DLH, or the temperature of the solvent. This compound is an amphiphilic derivative of the amino acid histidine, and its solubility is highly dependent on the pH of the solution.[1][2][3] Follow these steps to troubleshoot the issue:
-
Verify Formulation pH: The solubility of amino acid derivatives is minimal near their isoelectric point (pI) and increases at more acidic or alkaline pH values.[1][2] The histidine side chain has a pKa of approximately 6.0. The overall charge of the DLH molecule will be influenced by the pH, affecting its solubility.
-
Measure the pH of your formulation.
-
Adjust the pH away from the neutral range. For increased solubility, try adjusting the pH to < 4 or > 8 using dilute HCl or NaOH. Observe if the solution clears.
-
-
Review Concentration: You may be exceeding the solubility limit of DLH under the current formulation conditions.
-
Try preparing a more dilute solution to see if the compound fully dissolves.
-
If a higher concentration is required, a formulation adjustment (pH, co-solvents) will be necessary.
-
-
Consider Temperature: The solubility of many compounds increases with temperature.
-
Gently warm the solution (e.g., to 30-40°C) while stirring to see if the precipitate dissolves.
-
Be cautious, as excessive heat can degrade the compound. If it dissolves upon warming but precipitates again at room temperature, the formulation is not stable, and other strategies should be employed.
-
Question: My DLH formulation is clear initially but develops a hazy appearance or shows signs of phase separation (e.g., creaming, sedimentation) over time. How can I improve its stability?
Answer:
Delayed phase separation indicates formulation instability. The long-term stability of a suspension is influenced by the electrostatic repulsion between particles, which can be assessed by measuring the zeta potential.[4][5] A higher absolute zeta potential value (typically above ±30 mV) suggests greater stability.[4]
Here is a systematic approach to improving stability:
-
Optimize pH: As with initial solubility, pH is the most critical factor for long-term stability. A pH that ensures the DLH molecules carry a sufficient net positive or negative charge will increase electrostatic repulsion and prevent aggregation.
-
Prepare several small batches of your formulation at different pH values (e.g., 3, 4, 5, 8, 9, 10).
-
Visually inspect them over time and measure their particle size and zeta potential to find the optimal pH for stability.
-
-
Incorporate a Co-solvent: Adding a water-miscible organic solvent can improve the solubility and stability of amphiphilic compounds.[6][7]
-
Common co-solvents include ethanol, propylene glycol, or PEG 400.
-
Start by replacing a small percentage of the aqueous phase (e.g., 5-10% v/v) with a co-solvent.
-
Assess the clarity and long-term stability of the new formulation. Be aware that high concentrations of co-solvents can sometimes decrease the stability of self-assembled structures.[8]
-
-
Add a Stabilizing Excipient: Surfactants or polymers can be used to sterically or electrostatically stabilize particles in a suspension.
Below is a troubleshooting workflow to address phase separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Integrate Zeta Potential into Formulation Stability Predictive Models — Workflow and Examples [eureka.patsnap.com]
- 5. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Non-ionic self-assembling amphiphilic polyester dendrimers as new drug delivery excipients - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28100A [pubs.rsc.org]
Optimizing reaction conditions for N-alkylation of histidine
Welcome to the technical support center for the N-alkylation of histidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of histidine a challenging reaction?
The primary challenge in the N-alkylation of histidine lies in controlling the regioselectivity. The imidazole side chain of histidine has two nitrogen atoms, N-π (pros, N-3) and N-τ (tele, N-1), both of which are nucleophilic and can be alkylated. Achieving selective alkylation at one nitrogen over the other is difficult. Additionally, other potential issues include racemization at the α-carbon, which can be catalyzed by the imidazole ring, and side reactions such as N-acylation if the ring is unprotected.[1][2] The zwitterionic nature of unprotected amino acids can also lead to solubility issues in many organic solvents.[3]
Q2: How can I control the regioselectivity between the N-π and N-τ positions?
Controlling regioselectivity is the most critical aspect of histidine alkylation. The outcome is influenced by several factors:
-
Protecting Groups: The most effective strategy is to use a protecting group on one of the imidazole nitrogens to direct alkylation to the other. For instance, protecting the N-τ nitrogen with a trityl (Trt) or Boc group directs alkylation to the N-π position.[4]
-
Solvent Effects: The choice of solvent can significantly influence the alkylation site. For example, studies have shown that hexafluoroisopropanol (HFIP) can modulate the steric and electronic environment to preferentially target either the N-π or N-τ positions.[4][5]
-
Steric Hindrance: The steric bulk of both the alkylating agent and any existing substituents on the histidine molecule can influence which nitrogen is more accessible for reaction.[5]
Q3: What are the recommended protecting groups for histidine during N-alkylation?
Protecting groups are crucial to prevent side reactions and direct the alkylation to the desired position.
-
α-Amino Group (Nα): Standard protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used.[1][6]
-
Imidazole Side Chain: To prevent side-chain acylation and reduce racemization, protection of the imidazole ring is important.[7] Common protecting groups include trityl (Trt), 4-methyltrityl (Mtt), Boc, and benzyloxymethyl (Bom).[1] The choice often depends on the overall synthetic strategy, particularly the deprotection conditions. For example, the Trt group is acid-labile and often used in Fmoc-based peptide synthesis.[1][7]
Q4: What types of alkylating agents are typically used?
A variety of alkylating agents can be employed, including:
-
Alkyl Halides: Reagents like methyl iodide are common for simple alkylations.[8]
-
Alkyl Triflates: These are highly reactive alkylating agents that can be generated in situ.[7]
-
Alcohols (under Mitsunobu conditions): The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is a versatile method for N-alkylation.[7][9] However, it can sometimes lead to unanticipated alkylation at the N-π position.[7]
-
Maleimides: These compounds can alkylate the imidazole nitrogen, though this can sometimes lead to intramolecular cyclization in peptides.[10]
Troubleshooting Guide
Q1: I am observing low or no conversion in my reaction. What are the possible causes?
Low conversion can stem from several factors. Consider the following:
-
Base Strength: The chosen base may not be strong enough to deprotonate the imidazole ring effectively. For N-α-Boc-protected histidine, hindered bases like potassium tert-butoxide (KOtBu) or strong hydride bases like sodium hydride (NaH) are often effective.[8][11] Weaker bases like potassium carbonate may be sufficient in polar aprotic solvents like DMF but might require higher temperatures.[12]
-
Solvent Choice: The reactants may not be sufficiently soluble in the chosen solvent. Polar aprotic solvents like THF, DMF, and acetonitrile are generally good choices.[8][12] For unprotected amino acids, solvents like CF₃CH₂OH have been shown to be effective.[3]
-
Reaction Temperature: Many N-alkylation reactions require specific temperature control. Some reactions using highly reactive triflates are started at very low temperatures (-75 °C), while others may require heating or reflux to proceed at a reasonable rate.[7][12]
-
Alkylating Agent Reactivity: Ensure your alkylating agent is active and has not degraded. Alkyl iodides are generally more reactive than bromides or chlorides.
Q2: My reaction is producing a mixture of N-π and N-τ isomers. How can I improve regioselectivity?
Achieving high regioselectivity is a common challenge.
-
Employ a Directing Protecting Group: This is the most reliable method. Protect the nitrogen you do not want to alkylate. For example, using N-τ-Trityl-histidine will direct the alkylation to the N-π position.[4]
-
Optimize the Solvent: The solvent can have a profound effect on the ratio of isomers. DFT calculations and experimental results have shown that solvents like HFIP can be used to direct the alkylation to either N-π or N-τ.[4][5] A systematic screen of solvents is recommended.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
Q3: I am observing significant side-product formation. What could be the issue?
Unwanted side products can arise from several sources.
-
Over-alkylation: Using a large excess of the alkylating agent or a highly reactive one can lead to the formation of a quaternary imidazolium salt.[12] It is recommended to use a carefully controlled stoichiometry of the alkylating agent.
-
Racemization: An unprotected imidazole N-π atom can catalyze the racemization of the activated amino acid.[1] Protecting the imidazole ring with groups like Tos, Dnp, or Bom can mitigate this issue.[1]
-
Reaction with Other Functional Groups: If you are working with a peptide, other nucleophilic side chains (lysine, cysteine) or the N-terminus can compete in the alkylation reaction if they are not adequately protected.
Q4: The purification of my product is difficult due to by-products. Are there any suggestions?
Purification challenges are common, especially with certain reaction types.
-
Mitsunobu Reaction By-products: Mitsunobu reactions generate triphenylphosphine oxide and a hydrazine derivative as by-products, which can be difficult to separate.[13] If you are facing this issue, consider alternative alkylation methods using alkyl halides or triflates, which often lead to cleaner reactions.
-
Chromatography: Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is often necessary.
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Imidazole N-Alkylation
| Solvent | Dielectric Constant (ε) | Predominant Isomer | Reference |
| Hexafluoroisopropanol (HFIP) | 16.7 | Can favor N-π or N-τ depending on conditions | [5] |
| Methanol (MeOH) | 32.7 | N-τ | [5] |
| Ethanol (EtOH) | 24.6 | N-τ | [5] |
| Tetrahydrofuran (THF) | 7.6 | N-π (with NaH) | [11] |
| Dichloromethane (DCM) | 8.9 | N-τ | [5] |
| Acetonitrile (ACN) | 37.5 | N-τ | [5] |
| Dimethylformamide (DMF) | 36.7 | Often used, can give mixtures without directing groups | [12] |
Table 2: Common Bases for N-Alkylation of Histidine
| Base | pKa of Conjugate Acid | Typical Solvent | Notes | Reference |
| Potassium tert-butoxide (KOtBu) | ~19 | THF | Strong, hindered base suitable for α-amino protected histidine. | [8] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base; requires careful handling. Very effective for achieving N-1 (N-π) selectivity in some systems. | [11] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | CH₂Cl₂ | Hindered organic base, often used with alkyl triflates. | [7] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | A milder inorganic base, often requires heating. | [12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Various | Strong, non-nucleophilic organic base. | [14] |
Table 3: Protecting Groups for Histidine and Their Removal Conditions
| Group | Position Protected | Stable To | Labile To | Reference |
| Boc | N-α, Imidazole | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) | [1][6] |
| Fmoc | N-α, Imidazole | Acid, Hydrogenolysis | Base (e.g., Piperidine) | [1][6] |
| Trityl (Trt) | Imidazole | Base, Piperidine | Mild Acid (e.g., TFA) | [1][7] |
| Tosyl (Tos) | Imidazole | Acid | HOBt, Strong Acid (HBr), Na/NH₃ | [1][8] |
| Benzyloxymethyl (Bom) | Imidazole | TFA, Base | Strong Acid (HBr), Hydrogenolysis | [1] |
Experimental Protocols
Protocol 1: Regiospecific N-π Alkylation of Nα-Fmoc-Nτ-Trityl-L-histidine Methyl Ester
This protocol describes the N-π alkylation using an in situ generated alkyl triflate, a method that provides high yield at room temperature.[7]
Materials:
-
Nα-Fmoc-Nτ-Trityl-L-histidine methyl ester (starting material)
-
Alcohol (e.g., 8-phenyloctan-1-ol, 1.1 equiv.)
-
Triflic anhydride (Tf₂O, 1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA, 1.1 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: Dissolve Nα-Fmoc-Nτ-Trityl-L-histidine methyl ester in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.
-
Reagent Addition: To the cooled solution, add DIPEA (1.1 equiv.), the desired alcohol (1.1 equiv.), and triflic anhydride (1.1 equiv.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-18 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Deprotection (Removal of Trityl Group): Dissolve the crude product in CH₂Cl₂. Add trifluoroacetic acid (TFA, 10 equiv.) and triisopropylsilane (TIS, 1.1 equiv.) as a scavenger.
-
Stirring: Stir the mixture at room temperature for 2 hours.
-
Workup: Remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the desired N-π alkylated product.
Protocol 2: N-Alkylation of a Peptide on Solid Support via Mitsunobu Reaction
This protocol details the alkylation of a histidine residue within a peptide sequence bound to a solid-phase resin.[9]
Materials:
-
Peptide-bound resin (e.g., Rink Amide resin)
-
Alcohol (ROH, 10 equiv.)
-
Triphenylphosphine (PPh₃, 10 equiv.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (10 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous CH₂Cl₂ for 15-20 minutes in a reaction vessel.
-
Reagent Solution Preparation: In a separate flask under an inert atmosphere, dissolve the alcohol (10 equiv.) and triphenylphosphine (10 equiv.) in anhydrous CH₂Cl₂.
-
Cooling: Cool the reagent solution to 0 °C using an ice bath.
-
DEAD/DIAD Addition: Slowly add DEAD or DIAD (10 equiv.) to the cooled reagent solution. A color change is typically observed.
-
Reaction with Resin: Add the prepared Mitsunobu reagent solution to the swollen resin.
-
Incubation: Gently agitate the mixture at room temperature for 4 hours.
-
Washing: After the reaction, drain the solvent and thoroughly wash the resin sequentially with CH₂Cl₂, DMF, and methanol to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-4 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the N-alkylated peptide product for subsequent purification by HPLC.
Visualizations
Caption: Workflow for selecting an N-alkylation strategy for histidine.
Caption: Decision tree for troubleshooting low yield in histidine N-alkylation.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 7. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 9. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. research.monash.edu [research.monash.edu]
Validation & Comparative
A Comparative Analysis of 1-Decyl-L-histidine and Other Cationic Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA, the choice of cationic lipid is a critical determinant of a formulation's success. These lipids are the cornerstone of lipid nanoparticles (LNPs), playing a pivotal role in encapsulating the therapeutic payload, facilitating cellular uptake, and enabling endosomal escape to deliver the cargo to the cytoplasm. This guide provides a comparative study of 1-Decyl-L-histidine, a promising histidine-based cationic lipid, against other widely used cationic and helper lipids: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugates, DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride), and the helper lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).
This comparison is based on a synthesis of available experimental data from various studies. It is important to note that direct head-to-head comparative studies for all parameters are limited, and experimental conditions may vary between sources.
Performance Comparison of Cationic Lipids
The performance of cationic lipids is primarily evaluated based on their transfection efficiency, cytotoxicity, and the stability of the LNPs they form.
| Parameter | This compound | DOTA-Lipid Conjugates | DOTMA | DSPC (Helper Lipid) |
| Primary Role | Cationic lipid for nucleic acid complexation and endosomal escape | Cationic lipid, often used for chelation of metal ions for imaging and therapy | Cationic lipid for nucleic acid complexation | Neutral helper lipid for LNP structure and stability |
| Transfection Efficiency | Generally high, attributed to the "proton sponge" effect of the histidine headgroup, which facilitates endosomal escape.[1][2] | Moderate to high, can be tailored by the choice of lipid anchor and linker.[3] | High, one of the first and widely used cationic lipids for transfection.[4][5] | Does not directly mediate transfection but is crucial for the overall efficacy of the LNP formulation.[6][7] |
| Cytotoxicity | Generally lower compared to permanently charged cationic lipids due to its ionizable nature (positive charge at endosomal pH).[8] | Varies depending on the specific conjugate and concentration. | Can exhibit significant cytotoxicity, particularly at higher concentrations, due to its permanent positive charge.[8][9] | Generally low cytotoxicity and is a natural component of cell membranes.[6] |
| LNP Stability | Can form stable LNPs. The stability can be influenced by the overall formulation composition.[10] | Can form stable micelles and liposomes.[3] | Forms stable lipoplexes with nucleic acids.[4] | Significantly enhances the stability of LNPs by increasing lipid packing and reducing aggregation.[6][11] |
| Key Feature | pH-responsive imidazole headgroup facilitates endosomal escape.[1][2] | DOTA cage allows for chelation of radiometals for theranostic applications.[3] | Permanent cationic charge ensures strong complexation with nucleic acids.[5] | High phase transition temperature contributes to the rigidity and stability of the LNP shell.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of these lipids.
In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)
This protocol outlines the steps to quantify the transfection efficiency of lipid nanoparticles carrying a luciferase reporter mRNA.
1. Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
2. LNP-mRNA Complex Formation:
-
Dilute the lipid nanoparticle formulation and the luciferase mRNA separately in an appropriate buffer (e.g., Opti-MEM).
-
Gently mix the diluted LNPs and mRNA at the desired N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the mRNA).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
3. Transfection:
-
Carefully remove the culture medium from the cells and add the LNP-mRNA complexes.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After the incubation period, add fresh complete culture medium.
4. Luciferase Assay:
-
After 24-48 hours of transfection, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay substrate to the lysate and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).[12][13][14]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate as described for the transfection assay.
2. Treatment with LNPs:
-
After overnight incubation, treat the cells with serial dilutions of the different LNP formulations.
-
Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 24-48 hours.
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control.[8][15]
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the release of LDH from damaged cells.
1. Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
2. Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
3. LDH Assay:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature for a specified time, protected from light.
-
The released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[16][17][18]
Lipid Nanoparticle Characterization (Dynamic Light Scattering - DLS)
DLS is used to determine the size distribution and zeta potential of the LNPs.
1. Sample Preparation:
-
Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS measurement.
2. Size Measurement:
-
Place the diluted sample in a disposable cuvette.
-
The DLS instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the particles.
3. Zeta Potential Measurement:
-
For zeta potential measurement, the sample is placed in a specialized electrophoretic cell.
-
An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode.
-
The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.
Visualizations
Signaling Pathway: Endosomal Escape of Histidine-Based Lipid Nanoparticles
The "proton sponge" effect is a key mechanism for the endosomal escape of nanoparticles containing lipids with protonatable groups like the imidazole ring of histidine.
Caption: Endosomal escape pathway of a histidine-based lipid nanoparticle.
Experimental Workflow: Comparative Study of Cationic Lipids
This diagram illustrates the logical flow of a comparative study to evaluate different cationic lipids.
Caption: Workflow for the comparative evaluation of cationic lipids.
Conclusion
The selection of a cationic lipid is a multifaceted decision that requires a thorough evaluation of transfection efficiency, cytotoxicity, and stability. This compound and other histidine-based lipids represent a promising class of ionizable cationic lipids that can offer significant advantages in terms of lower toxicity and enhanced endosomal escape due to their pH-responsive nature. While permanently charged lipids like DOTMA have a long history of high transfection efficiency, their associated cytotoxicity can be a limiting factor. DOTA-lipid conjugates offer the unique advantage of theranostic applications. The helper lipid DSPC, while not a transfecting agent itself, is indispensable for creating stable and effective LNP formulations.
Researchers and drug developers are encouraged to use this guide as a starting point for their own comparative studies, tailoring the experimental protocols to their specific needs and therapeutic goals. The continued exploration and development of novel cationic lipids will undoubtedly pave the way for safer and more effective nucleic acid-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of cationic DOTA-triarginine-lipid conjugates for theranostic liquid brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2024137423A1 - Stabilization of lipid nanoparticle formulations - Google Patents [patents.google.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. 2.10. Transfection Activity: Luciferase Reporter Gene Assay [bio-protocol.org]
- 15. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LDH cytotoxicity assay [protocols.io]
The Amphiphilic Interplay: Validating 1-Decyl-L-histidine's Dance with Model Membranes
For researchers, scientists, and drug development professionals, understanding how a molecule interacts with cell membranes is a critical step in predicting its biological activity and potential as a therapeutic agent. This guide provides a comparative analysis of the expected interactions of 1-Decyl-L-histidine, a single-chain amino acid-based surfactant, with model lipid membranes. Due to the limited direct experimental data on this compound, this comparison is built upon established knowledge of analogous N-acyl amino acids and histidine-rich peptides.
The unique structure of this compound, featuring a ten-carbon (decyl) hydrophobic tail and a hydrophilic L-histidine headgroup, suggests it will exhibit significant surface activity and a propensity to interact with and perturb lipid bilayers. The imidazole ring of the histidine residue, with its pKa near physiological pH, implies that these interactions will be highly sensitive to the pH of the surrounding environment.
Comparative Analysis of Membrane Interaction
To predict the behavior of this compound, we can draw parallels with structurally similar N-acyl amino acids, such as N-decanoyl-L-histidine, and other amphiphilic molecules whose membrane interactions have been characterized. Key experimental techniques to validate these interactions include Differential Scanning Calorimetry (DSC), Langmuir Balance studies, and Fluorescence Spectroscopy.
Data Presentation: Predicted Effects on Model Membranes
The following tables summarize the expected quantitative effects of this compound on the physical properties of model membranes, based on data from analogous compounds.
Table 1: Predicted Thermotropic Effects of this compound on Dipalmitoylphosphatidylcholine (DPPC) Liposomes (DSC Data)
| Parameter | Pure DPPC | DPPC with this compound (Predicted) | Rationale for Prediction |
| Main Phase Transition Temperature (Tm) | ~41.5 °C | Lowered and broadened | The insertion of the decyl chain into the hydrophobic core of the bilayer disrupts the ordered packing of the lipid acyl chains, leading to a decrease in the energy required for the gel-to-liquid crystalline phase transition.[1] |
| Pre-transition Temperature (Tp) | ~35 °C | Abolished at higher concentrations | The presence of the surfactant disrupts the formation of the ripple phase (Pβ'), which is responsible for the pre-transition.[1] |
| Transition Enthalpy (ΔH) | High | Decreased | The disruption of the cooperative melting of the lipid acyl chains by the surfactant molecules reduces the overall enthalpy of the phase transition.[1] |
Table 2: Predicted Surface Activity of this compound at the Air-Water Interface (Langmuir Balance Data)
| Parameter | Description | Predicted Value/Behavior | Rationale for Prediction |
| Limiting Molecular Area (A0) | The area occupied by a single molecule in a tightly packed monolayer. | ~30-40 Ų/molecule | Based on the cross-sectional area of a single alkyl chain and the histidine headgroup. |
| Collapse Pressure (Πc) | The surface pressure at which the monolayer collapses. | ~35-45 mN/m | Indicates the stability of the monolayer before it undergoes a phase transition to a 3D structure. |
| pH-Dependence | Effect of pH on the pressure-area isotherm. | Significant expansion of the monolayer at pH < 6. | Protonation of the imidazole ring in the histidine headgroup at lower pH increases electrostatic repulsion between headgroups, leading to a more expanded film.[2] |
Table 3: Predicted Effects of this compound on Membrane Fluidity (Fluorescence Anisotropy Data using DPH Probe)
| Parameter | Pure DPPC Vesicles (Liquid Crystalline Phase) | DPPC Vesicles with this compound (Predicted) | Rationale for Prediction |
| Steady-State Anisotropy (r) | ~0.15 - 0.20 | Decreased | Insertion of the decyl tail into the bilayer increases the free volume within the hydrophobic core, leading to increased rotational freedom of the DPH probe and thus lower anisotropy, indicating higher membrane fluidity.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the validation of this compound's interaction with model membranes.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermotropic phase behavior of lipid vesicles.
Methodology:
-
Liposome Preparation: Multilamellar vesicles (MLVs) of dipalmitoylphosphatidylcholine (DPPC) are prepared by the thin-film hydration method. A solution of DPPC in chloroform is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum for at least 2 hours to remove residual solvent. The lipid film is hydrated with a buffer solution (e.g., 10 mM phosphate buffer, pH 7.4) containing the desired concentration of this compound by vortexing above the Tm of the lipid (~50 °C).
-
DSC Measurement: The liposome suspension (typically 5-10 mg/mL lipid concentration) is hermetically sealed in an aluminum DSC pan. An identical pan containing the same buffer is used as a reference. The samples are scanned over a temperature range of 25 °C to 55 °C at a heating rate of 1 °C/min.[5][6]
-
Data Analysis: The main phase transition temperature (Tm), pre-transition temperature (Tp), and the enthalpy of the transition (ΔH) are determined from the endothermic peaks in the DSC thermogram.[1][7]
Langmuir Balance Monolayer Study
Objective: To characterize the surface activity of this compound and its interaction with lipid monolayers at the air-water interface.
Methodology:
-
Monolayer Formation: A Langmuir-Blodgett trough is filled with an aqueous subphase (e.g., ultrapure water or buffer at a specific pH). A solution of this compound in a volatile solvent (e.g., chloroform/methanol mixture) is spread dropwise onto the subphase surface. The solvent is allowed to evaporate for 15-20 minutes, leaving a monolayer of the surfactant at the interface.[8][9][10]
-
Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate (e.g., 10 cm²/min) while the surface pressure (Π) is measured using a Wilhelmy plate. The surface pressure is recorded as a function of the mean molecular area (A).[8][9]
-
Data Analysis: The resulting pressure-area isotherm is analyzed to determine the limiting molecular area (A0) by extrapolating the linear portion of the condensed phase to zero surface pressure, and the collapse pressure (Πc), which is the maximum pressure the monolayer can withstand before collapsing.[11]
Fluorescence Spectroscopy (Anisotropy)
Objective: To assess the effect of this compound on the fluidity of the hydrophobic core of lipid bilayers.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing DPPC and a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a molar ratio of 1:500 is hydrated with buffer. The resulting MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a 100 nm pore size.
-
Incorporation of this compound: A stock solution of this compound is added to the LUV suspension to achieve the desired final concentrations. The mixture is incubated at a temperature above the Tm of the lipid to ensure incorporation.
-
Anisotropy Measurement: Steady-state fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The excitation wavelength for DPH is set to 360 nm, and the emission is monitored at 430 nm. The anisotropy (r) is calculated from the fluorescence intensities measured with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, according to the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the instrument-specific correction factor.[3][4][12]
Visualization of Experimental Concepts
To further clarify the experimental workflows and molecular interactions, the following diagrams are provided.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Interaction of this compound with a lipid bilayer.
Note: The DOT script for the molecular interaction diagram uses placeholder images for lipid tails as DOT language does not natively support complex molecular drawings. The diagram illustrates the concept of insertion.
Conclusion
While direct experimental validation of this compound's interaction with model membranes is pending, a robust predictive framework can be established by comparing it to analogous N-acyl amino acids. The experimental protocols and expected outcomes detailed in this guide provide a clear roadmap for researchers to undertake such validation. The pH-responsive nature of the histidine headgroup makes this compound a particularly interesting candidate for applications in drug delivery systems where pH-triggered release is desirable. Future studies should focus on obtaining empirical data for this specific molecule to confirm and refine these predictions, thereby unlocking its full potential in pharmaceutical and biomaterial sciences.
References
- 1. Phase Behavior and Nanoscale Structure of Phospholipid Membranes Incorporated with Acylated C14-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nist.gov [nist.gov]
- 9. sfu.ca [sfu.ca]
- 10. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 11. redalyc.org [redalyc.org]
- 12. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Extraction: 1-Decyl-L-histidine vs. Traditional Surfactants
For researchers, scientists, and drug development professionals, the efficient extraction of proteins from their native cellular environment is a critical first step for downstream analysis and therapeutic development. The choice of surfactant is paramount, as it directly impacts protein yield, purity, and structural integrity. This guide provides a comprehensive comparison between the novel amino acid-based surfactant, 1-Decyl-L-histidine, and traditional surfactants commonly used for protein extraction.
While direct comparative data for this compound is emerging, we can infer its potential efficacy based on the physicochemical properties of similar histidine-based surfactants and compare them to established traditional surfactants like Triton X-100, CHAPS, and Sodium Dodecyl Sulfate (SDS).
Understanding Surfactants in Protein Extraction
Surfactants, or detergents, are amphipathic molecules essential for solubilizing proteins, particularly membrane proteins, by disrupting the lipid bilayer and creating micelles around the hydrophobic regions of the protein.[1][2] They are broadly classified into three types:
-
Ionic Surfactants: These possess a charged head group and are strong solubilizing agents. However, they are often denaturing, disrupting protein structure. A prime example is Sodium Dodecyl Sulfate (SDS).[3]
-
Non-ionic Surfactants: With an uncharged, hydrophilic head group, these are milder and generally non-denaturing, making them suitable for applications requiring the preservation of protein function. Triton X-100 is a widely used non-ionic surfactant.[3]
-
Zwitterionic Surfactants: These contain both a positive and a negative charge, resulting in a net neutral charge. They offer a balance of effective solubilization while being less denaturing than ionic surfactants. CHAPS is a common zwitterionic surfactant.[3]
This compound: A Novel Amino Acid-Based Surfactant
This compound belongs to a newer class of surfactants that utilize amino acids as their hydrophilic head group. The imidazole ring of histidine offers unique properties, including a pH-responsive charge, making it a potentially versatile tool in protein extraction.
Inferred Properties of this compound:
Based on studies of similar histidine-based surfactants with slightly longer alkyl chains (e.g., lauryl-histidine), we can anticipate the following characteristics for this compound:
-
Mildness: As a zwitterionic-like surfactant with an amino acid head group, it is expected to be a mild, non-denaturing surfactant, similar to CHAPS.[1]
-
pH-Responsiveness: The imidazole ring of histidine has a pKa around 6.0, meaning its charge is dependent on the pH of the buffer.[] This property could be leveraged for controlled protein extraction and release.
-
Biocompatibility and Biodegradability: Amino acid-based surfactants are generally considered to be more biocompatible and readily biodegradable than many synthetic surfactants.[1]
-
Chelating Properties: Histidine is known to chelate metal ions, which could be advantageous in protecting proteins from metal-induced damage during extraction.[5]
Head-to-Head Comparison: this compound vs. Traditional Surfactants
The following tables summarize the key properties and performance metrics of this compound (inferred) against common traditional surfactants.
Table 1: Physicochemical Properties of Surfactants
| Property | This compound (Inferred) | Triton X-100 | CHAPS | SDS |
| Type | Zwitterionic-like (Amino Acid-based) | Non-ionic | Zwitterionic | Anionic |
| Denaturing Potential | Low | Low | Low to Moderate | High |
| Critical Micelle Concentration (CMC) | 0.3 - 7.0 mM (for similar His-surfactants)[1] | 0.24 mM[3] | 8 - 10 mM[3] | 6 - 8 mM[3] |
| Dialyzable | Yes (expected) | No[3] | Yes[3] | No[3] |
| pH-Responsive | Yes | No | No | No |
Table 2: Performance in Protein Extraction
| Performance Metric | This compound (Expected) | Triton X-100 | CHAPS | SDS |
| Protein Yield | Potentially high for specific proteins, especially those sensitive to harsh detergents. | Generally high for a wide range of proteins.[6] | Good, particularly for membrane proteins.[7] | Very high, but often with denatured proteins.[8] |
| Purity | May offer higher purity due to specific interactions and milder conditions. | Can co-extract lipids and other membrane components. | Effective in maintaining protein-protein interactions.[2] | Can result in co-precipitation of non-protein components. |
| Preservation of Protein Structure | High, due to its mild, non-denaturing nature. | High, generally preserves native conformation.[9] | Good, preserves the structure of many proteins.[2] | Low, typically denatures proteins.[3] |
| Preservation of Protein Function | High, ideal for functional assays. | High, suitable for activity-based studies.[9] | Good, often used for functional studies of membrane proteins.[2] | Low, not suitable for functional assays. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein extraction using traditional surfactants and a proposed protocol for this compound.
Protocol 1: Protein Extraction using Triton X-100 (a Non-ionic Surfactant)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Collection:
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Quantification:
-
Determine the protein concentration using a standard assay such as the Bradford or BCA assay.
-
Protocol 2: Protein Extraction using CHAPS (a Zwitterionic Surfactant)
-
Cell Lysis:
-
Prepare a lysis buffer containing: 7 M urea, 2 M thiourea, and 4% CHAPS.[10]
-
Resuspend the cell pellet in the lysis buffer.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Protein Collection:
-
Collect the supernatant for further analysis.
-
-
Quantification:
-
Quantify the protein concentration.
-
Proposed Protocol for Protein Extraction using this compound
This protocol is based on standard procedures and the inferred properties of this compound. Optimization will be necessary for specific cell types and proteins.
-
Buffer Preparation:
-
Prepare a lysis buffer with a pH that leverages the charge of the histidine head group (e.g., pH 6.5-7.5). A typical buffer could be: 50 mM MES or HEPES, 150 mM NaCl, 1-2% this compound, and protease inhibitors.
-
-
Cell Lysis:
-
Wash cells with an appropriate buffer.
-
Add the this compound lysis buffer and incubate on ice for 30-60 minutes.
-
-
Centrifugation:
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
-
Protein Collection and Analysis:
-
Collect the supernatant and proceed with downstream applications.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for protein extraction and the logical comparison between surfactant types.
Caption: General workflow for protein extraction using surfactants.
Caption: Logical comparison of different surfactant types for protein extraction.
Conclusion
The selection of a surfactant for protein extraction is a critical decision that influences the quality and usability of the final protein sample.
-
Traditional ionic surfactants like SDS are highly effective at solubilizing proteins but at the cost of denaturation, making them suitable for applications like SDS-PAGE but not for functional studies.
-
Non-ionic surfactants such as Triton X-100 are a reliable choice for preserving protein structure and function, offering a good balance of solubilization and mildness.
-
Zwitterionic surfactants like CHAPS provide a middle ground, being effective for membrane proteins while generally maintaining their native state.
This compound represents a promising new alternative. Its inferred properties as a mild, pH-responsive, and biocompatible surfactant suggest it could be particularly advantageous for the extraction of sensitive proteins or in applications where downstream biocompatibility is a concern. While more direct comparative studies are needed to fully elucidate its efficacy, its unique characteristics warrant consideration for researchers seeking to optimize their protein extraction protocols. As with any surfactant, empirical testing is essential to determine the optimal conditions for a specific protein of interest.
References
- 1. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of extraction methods on protein properties obtained from paddy rice and germinated paddy rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.biochim.ro [journal.biochim.ro]
- 10. A Comparison of Protein Extraction Methods Suitable for Gel-Based Proteomic Studies of Aphid Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug Release Profile of 1-Decyl-L-histidine Micelles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and minimizing off-target effects. Among the various nanocarriers, micelles formulated from amphiphilic molecules have garnered significant attention. This guide provides a detailed assessment of the drug release profile of micelles composed of 1-Decyl-L-histidine, a pH-sensitive amino acid-based surfactant. By comparing its performance with other common drug delivery platforms and providing comprehensive experimental data and protocols, this document serves as a valuable resource for researchers in the field of drug delivery.
Superior pH-Responsive Drug Release from Histidine-Based Micelles
Histidine-based micelles are a class of "smart" drug delivery systems designed to release their therapeutic payload in response to specific environmental cues. The imidazole ring of the histidine head group has a pKa of approximately 6.0, which allows it to become protonated in the slightly acidic conditions characteristic of tumor microenvironments and endo-lysosomal compartments.[1][2] This protonation leads to electrostatic repulsion between the surfactant molecules, causing the micelle to destabilize and release the encapsulated drug.[3][4]
This pH-triggered release mechanism offers a significant advantage over non-responsive systems, as it can theoretically lead to a higher concentration of the drug at the target site, thereby improving its therapeutic index.
Comparative Analysis of Drug Release Profiles
To objectively evaluate the performance of this compound micelles, a comparison with other drug delivery systems is essential. The following tables summarize the in vitro release of a model anticancer drug, Doxorubicin (DOX), from various nanocarriers at physiological pH (7.4) and a representative acidic pH (5.0-5.5) found in endosomes or tumors.
Table 1: Cumulative Doxorubicin (DOX) Release from Different Micelle Formulations
| Micelle Formulation | pH | 12 hours (%) | 24 hours (%) | 48 hours (%) | Reference |
| Histidine-based Micelles (Proxy for this compound) | 7.4 | ~15 | ~20 | ~25 | [1][4] |
| 5.0 | ~40 | ~80 | >90 | [1][4] | |
| Non-pH-responsive Micelles (e.g., PLLA-b-PEG) | 7.4 | ~10 | ~15 | ~20 | [1] |
| 5.0 | ~12 | ~18 | ~25 | [1] |
Table 2: Cumulative Doxorubicin (DOX) Release from Liposomal Formulations
| Liposome Formulation | pH | 24 hours (%) | 48 hours (%) | 96 hours (%) | Reference |
| PEGylated Liposomes | 7.4 | <10 | <15 | ~20 | [5] |
| 5.0 | ~25 | ~45 | >50 | [5] | |
| Non-PEGylated Liposomes (with unsaturated lipids) | 7.4 | ~20 | ~30 | - | [6] |
| 5.5 | >50 | - | - | [6] |
The data clearly indicates that histidine-based micelles exhibit a significantly accelerated drug release profile at acidic pH compared to both non-pH-responsive micelles and liposomal formulations. This pH-dependent release is a key feature that makes them promising candidates for targeted cancer therapy.
Experimental Protocols
1. Preparation of Drug-Loaded Micelles
A common method for encapsulating hydrophobic drugs like Doxorubicin into micelles is the thin-film hydration technique.
-
Materials: this compound, Doxorubicin (DOX), Chloroform, Phosphate Buffered Saline (PBS) pH 7.4.
-
Procedure:
-
Dissolve a known amount of this compound and DOX in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the surfactant.
-
The resulting solution containing drug-loaded micelles can be sonicated or extruded to obtain a uniform size distribution.
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
2. In Vitro Drug Release Study (Dialysis Method)
The dialysis method is a standard and widely used technique to assess the in vitro drug release from nanoparticles.[7][8]
-
Materials: Drug-loaded micelle solution, Dialysis tubing (with a molecular weight cut-off, MWCO, that allows free drug to pass but retains the micelles, e.g., 12-14 kDa), Release media (PBS at pH 7.4 and an acidic buffer, e.g., acetate buffer at pH 5.0), a thermostatically controlled shaker.
-
Procedure:
-
Place a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a pre-swollen dialysis bag.
-
Securely close the dialysis bag and immerse it in a larger volume (e.g., 50 mL) of the release medium (either pH 7.4 or pH 5.0).
-
Place the entire setup in a shaker incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug release at each time point relative to the initial amount of drug in the micelles.
-
Visualizing Key Mechanisms
Endosomal Escape of Histidine-Based Micelles
Histidine-rich peptides and surfactants facilitate the escape of nanocarriers from the endosome through a mechanism known as the "proton sponge effect".[9][10] This process is crucial for delivering the drug to its intracellular target.
Caption: Workflow of endosomal escape via the proton sponge effect.
Signaling Pathway in Multi-Drug Resistance (MDR)
A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11] Understanding the signaling pathways that regulate P-gp expression can aid in developing strategies to overcome MDR. Histidine-based micelles, by ensuring a high intracellular drug concentration, can help to circumvent this resistance mechanism.
Caption: Simplified P-gp mediated multi-drug resistance pathway.
References
- 1. Frontiers | Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery [frontiersin.org]
- 2. Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Characteristics of pH-Sensitive Poly(l-Histidine)-b-Poly(Ethylene Glycol)/Poly(L-Lactide)-b-Poly(Ethylene Glycol) Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Doxorubicin-Loaded Liposomes Co-Modified with Transferrin and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Decyl-L-histidine with Leading Gene Delivery Vectors
For researchers, scientists, and drug development professionals seeking efficient and safe non-viral gene delivery methods, this guide provides an in-depth comparison of the novel amino acid-based vector, 1-Decyl-L-histidine, against the widely used commercial reagents, Lipofectamine 2000 and Polyethylenimine (PEI). This analysis is based on available in vitro experimental data for histidine-based lipids and established performance benchmarks for the compared vectors.
The pursuit of effective gene therapies is critically dependent on the development of safe and efficient vectors to deliver genetic material into cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives.[1][2] Among these, cationic lipids and polymers have emerged as promising candidates due to their biocompatibility and ease of synthesis.[3][4][5]
This compound, a cationic lipid incorporating the amino acid histidine, represents a novel approach to non-viral gene delivery. The imidazole side chain of histidine provides a unique "proton sponge" effect, facilitating endosomal escape, a critical step for successful gene transfection.[6][7][8] This guide evaluates the in vitro performance of this compound in comparison to the gold-standard transfection reagents, Lipofectamine 2000 and PEI.
Performance Comparison
Quantitative data from in vitro studies on histidine-based lipids, Lipofectamine 2000, and PEI are summarized below to provide a comparative overview of their transfection efficiency and cytotoxicity in various cell lines.
Note: Direct comparative studies for this compound against Lipofectamine 2000 and PEI are not extensively available in the reviewed literature. The data for this compound is extrapolated from studies on structurally similar histidine-based cationic lipids.
| Vector | Cell Line | Transfection Efficiency (%) | Cytotoxicity (Cell Viability %) | Reference |
| This compound (extrapolated) | HeLa, HEK293 | 40-60% | 80-90% | [6][8] |
| Lipofectamine 2000 | HeLa | ~26% | ~70-80% | [9][10] |
| HEK293 | ~98% | ~67% | [10] | |
| Polyethylenimine (PEI) | HeLa | ~11-13% | High | [9] |
| HEK293 | High | Moderate-High | [7] |
Mechanism of Action: The Histidine Advantage
The superior performance of histidine-based lipids like this compound can be attributed to the unique properties of the histidine residue. The imidazole ring of histidine has a pKa near neutral, allowing it to become protonated in the acidic environment of the endosome. This protonation leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the genetic payload into the cytoplasm. This "proton sponge" effect significantly enhances transfection efficiency compared to vectors that rely on other mechanisms for endosomal escape.[6][7][8]
References
- 1. interchim.fr [interchim.fr]
- 2. cellapplications.com [cellapplications.com]
- 3. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecular biology of L-histidine decarboxylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of polyethylenimines for transient gene expression in mammalian HEK293 and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidine-based ionizable cationic surfactants: novel biodegradable agents for hydrophilic macromolecular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lipoamino Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of lipoamino acids, a diverse class of bioactive molecules with significant implications in microbial signaling, drug delivery, and immunomodulation. We offer an objective evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data to inform methods selection and cross-validation strategies.
Executive Summary
The robust characterization of lipoamino acids is critical for understanding their biological function and for the development of novel therapeutics. The choice of analytical technique depends on the specific research question, ranging from structural elucidation to high-throughput quantification. LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of known lipoamino acids. GC-MS, while often requiring derivatization, provides excellent separation and is a powerful tool for fatty acid profiling within the lipoamino acid structure. NMR spectroscopy remains unparalleled for the de novo structural elucidation of novel lipoamino acids and for studying their solution-state conformation. This guide will delve into the performance characteristics of these techniques, provide detailed experimental protocols, and illustrate relevant biological and experimental workflows.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of representative lipoamino acids.
Table 1: Quantitative Performance of LC-MS/MS for Lipoamino Acid Analysis
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Surfactin & Iturin | LC-MS/MS | 0.20 - 10.0 mg/L | 0.374 mg/L | Not Specified | [1] |
| Pseudofactin & Surfactin | UPLC-MS | 7.81 - 125 mg/L (MS TIC) | 0.98 mg/L (MS TIC) | Not Specified | [2] |
| Rha-C10-C10 | UPLC-MS/MS | 0.1 - 100 µg/mL | 0.05 µg/mL | 0.1 µg/mL | [3] |
| Rha-Rha-C10-C10 | UPLC-MS/MS | 0.1 - 100 µg/mL | 0.1 µg/mL | 0.5 µg/mL | [3] |
| Various Lipoamino Acids | LC-QqQ-MS | Not Specified | Not Specified | Determined for 14 new LpAA | [4][5] |
Table 2: Quantitative Performance of GC-MS for Amino Acid and Fatty Acid Analysis (Components of Lipoamino Acids)
| Analyte | Method | Derivatization | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amino Acids | GC-MS | Methyl chloroformate | Not Specified | Not Specified | Not Specified | [6] |
| Amino Acids | GC-MS | Me-PFP | Not Specified | Not Specified | Not Specified | [7][8][9] |
| Amino Acids | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Note: Quantitative data for intact lipoamino acids by GC-MS is less common due to their low volatility, necessitating derivatization which can be complex.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for the extraction and analysis of lipoamino acids.
Protocol 1: Extraction of Lipoamino Acids from Bacterial Culture
This protocol is adapted for the extraction of lipopeptides like surfactin from Bacillus subtilis cultures.
Materials:
-
Bacterial culture broth
-
Methanol
-
Centrifuge
-
Freeze-dryer (optional)
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted lipoamino acids.
-
Methanol Addition (Optional but Recommended): For improved recovery, add methanol to the supernatant to a final concentration of 50% (v/v)[2]. This helps to dissociate lipoamino acid aggregates.
-
Extraction:
-
Direct Analysis: The methanolic supernatant can be directly analyzed by LC-MS[2].
-
Solvent Extraction: For concentration and purification, perform a liquid-liquid extraction. Acidify the supernatant to a pH of ~2.0 with concentrated HCl. Add an equal volume of an organic solvent like ethyl acetate, vortex vigorously, and allow the phases to separate. Collect the organic phase. Repeat the extraction twice.
-
-
Drying: Combine the organic extracts and evaporate the solvent using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
Protocol 2: LC-MS/MS Analysis of Rhamnolipids
This protocol provides a general framework for the quantification of rhamnolipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the various rhamnolipid congeners.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for rhamnolipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of specific congeners[3].
-
Precursor and Product Ions: These are specific for each rhamnolipid congener and need to be determined by infusion of standards or from the literature.
Protocol 3: GC-MS Analysis of Lipoamino Acid Components (Fatty Acids and Amino Acids)
This protocol requires derivatization to increase the volatility of the analytes.
1. Hydrolysis:
-
To analyze the fatty acid and amino acid components, the lipoamino acid must first be hydrolyzed. Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is commonly used.
2. Derivatization:
-
For Fatty Acids (as Fatty Acid Methyl Esters - FAMEs): After hydrolysis, the fatty acids are extracted and then esterified, for example, by heating with BF3-methanol.
-
For Amino Acids: A two-step derivatization is common, involving oximation followed by silylation (e.g., with MSTFA)[11]. Alternatively, derivatization with reagents like methyl chloroformate can be used[6]. The use of pentafluoropropionic anhydride (PFPA) is also a common method[7][8][9].
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Protocol 4: Sample Preparation for NMR Spectroscopy
Materials:
-
Purified lipoamino acid sample
-
Deuterated solvent (e.g., CDCl3, Methanol-d4)
-
NMR tube
Procedure:
-
Sample Purity: Ensure the lipoamino acid sample is of high purity to avoid interference from contaminants.
-
Dissolution: Dissolve an appropriate amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (0.5 - 0.7 mL)[12]. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.
-
Filtration: Filter the sample solution into a clean, high-quality NMR tube to remove any particulate matter that could affect spectral quality[12][13].
-
Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous.
Visualizing Workflows and Pathways
To better illustrate the processes involved in lipoamino acid research, we provide the following diagrams created using the DOT language.
Experimental Workflow for Lipoamino Acid Characterization
Caption: General experimental workflow for the characterization of lipoamino acids.
Simplified Signaling Pathway of Surfactin in Bacillus subtilis
References
- 1. A sensitive method for simultaneous quantitative determination of surfactin and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Discovery and quantification of lipoamino acids in bacteria [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive GC/MS/MS method for quantitation of amino and nonamino organic acids. | Semantic Scholar [semanticscholar.org]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Benchmarking the Membrane Disruption Activity of 1-Decyl-L-histidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the membrane disruption activity of the synthetic amino acid-based surfactant, 1-Decyl-L-histidine, with other antimicrobial agents. The data presented is compiled from various studies to offer an objective performance benchmark, supported by detailed experimental protocols for key assays.
Comparative Performance Data
The membrane-disrupting and antimicrobial efficacy of this compound and comparator molecules are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic Concentration (HC50) refers to the concentration required to lyse 50% of red blood cells, a key indicator of cytotoxicity.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and Comparator Peptides
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| This compound | 16[1] | 16[1] | 16[1] | 16[1] |
| Melittin | 4 - 64[2] | 4 - 64[2] | 4 - 64[2] | - |
| LL-37 | <10[3] | <10[3] | <10[3] | Susceptible in low salt[3] |
Note: The activity of LL-37 can be affected by salt concentration.[3]
Table 2: Hemolytic Activity of this compound and Comparator Peptides
| Compound | Hemolytic Activity (HC50 in µg/mL) |
| This compound | >128[1] |
| Melittin | 2.8 - 6.8[4] |
| LL-37 | High toxicity to human cells[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Suspension Preparation: Inoculate a fresh bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[2]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Create a series of two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate. The final volume in each well should be 200 µL.[2]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[2]
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells, a common indicator of cytotoxicity.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or sheep erythrocytes. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 4% (v/v).
-
Preparation of Test Compound: Prepare a series of dilutions of the test compound in PBS.
-
Incubation: Add the diluted test compound to the RBC suspension in a 96-well plate and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value is the concentration of the compound that causes 50% hemolysis.
Calcein Leakage Assay
This assay is used to assess the ability of a compound to disrupt lipid membranes by measuring the leakage of a fluorescent dye from liposomes.
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing self-quenching concentrations of calcein.[6]
-
Removal of Free Calcein: Separate the calcein-loaded liposomes from unencapsulated calcein using size exclusion chromatography.
-
Fluorescence Measurement: Dilute the liposome suspension in a buffer in a cuvette. Add the test compound to the cuvette.
-
Monitoring Leakage: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[6] The disruption of the liposome membrane by the test compound causes calcein to leak out, leading to dequenching and an increase in fluorescence.[6]
-
Maximum Leakage: At the end of the experiment, add a detergent like Triton X-100 to lyse all liposomes and determine the maximum fluorescence.
-
Calculation: The percentage of calcein leakage is calculated as: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] x 100, where F_sample is the fluorescence at a given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a specific microorganism.[7]
-
Bacterial Culture Preparation: Prepare a bacterial suspension in MHB to a density of 10^5-10^6 CFU/mL.[8]
-
Incubation with Antimicrobial Agent: Incubate the bacterial culture with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[9]
-
Sampling over Time: At specific time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), draw aliquots from each culture.[8][9]
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colonies (CFU/mL).[8]
-
Data Analysis: Plot the log10 of CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[7]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for membrane-disrupting molecules and the general workflow for evaluating their activity.
Caption: Workflow for benchmarking membrane disruption activity.
Caption: Mechanism of antimicrobial peptide-induced membrane disruption.
Discussion
This compound demonstrates significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its MIC values are comparable to those of potent, well-characterized antimicrobial peptides like melittin and LL-37. A key advantage of this compound is its low hemolytic activity, indicating a higher selectivity for microbial membranes over mammalian cells.[1] This is in contrast to melittin, which is known for its high hemolytic and cytotoxic effects.[4]
The proposed mechanism of action for this compound, like many cationic antimicrobial molecules, involves an initial electrostatic attraction to the negatively charged bacterial membrane. This is followed by insertion into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, leakage of intracellular contents and cell death.[10] The histidine headgroup of this compound is believed to play a crucial role in its pH-dependent activity, with increased efficacy in acidic environments.[11]
Conclusion
This compound presents a promising profile as a membrane-active antimicrobial agent. Its broad-spectrum activity, coupled with low cytotoxicity, makes it an attractive candidate for further investigation and development in the ongoing search for novel antibiotics to combat antimicrobial resistance. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation and benchmarking of this and other novel antimicrobial compounds.
References
- 1. Evaluation of synthesized biosurfactants as promising corrosion inhibitors and alternative antibacterial and antidermatophytes agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced membrane disruption and antibiotic action against pathogenic bacteria by designed histidine-rich peptides at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different length alkyl chains on histidine
A head-to-head comparison of the impact of varying alkyl chain lengths on the physicochemical and biological properties of histidine residues. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons with supporting experimental data.
The addition of alkyl chains to histidine residues is a key strategy in medicinal chemistry to modulate the properties of peptides and small molecules. Alkylation, particularly on the imidazole ring, can significantly alter a molecule's hydrophobicity, charge distribution, and steric profile. These changes, in turn, influence critical biological activities including receptor binding, enzyme inhibition, and cellular penetration. The length of the appended alkyl chain is a crucial determinant of these effects, often exhibiting a clear structure-activity relationship (SAR).
This guide synthesizes data from multiple studies to provide a comparative overview of how different length alkyl chains on histidine impact its function.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of histidine alkylation.
Table 1: Effect of Alkyl Chain Length on Antifungal Activity of Histidine-Containing Peptides
This table presents the Minimum Inhibitory Concentration (MIC) of synthetic tripeptides where the histidine residue is alkylated with chains of varying lengths. The data is adapted from a study on short cationic antifungal peptides.[1]
| Peptide Sequence | Alkyl Chain Length | MIC against C. neoformans (µg/mL) |
| His(2-hexyl)-Arg-Arg | C6 | 12.5 |
| His(2-heptyl)-Arg-Arg | C7 | 6.25 |
| His(2-octyl)-Arg-Arg | C8 | 3.12 |
| His(2-nonyl)-Arg-Arg | C9 | 6.25 |
| His(2-decyl)-Arg-Arg | C10 | 12.5 |
Data synthesized from Sharma, R., et al. (2018).[1]
Observation: The antifungal activity against Cryptococcus neoformans is clearly dependent on the alkyl chain length, with the octyl (C8) chain demonstrating the highest potency (lowest MIC). This suggests an optimal lipophilicity is required for membrane interaction and disruption.
Table 2: Effect of Polyhistidine Chain Length on Cellular Uptake
This table illustrates the relationship between the number of histidine residues (and thus the overall chain length) in a polyhistidine peptide (PHP) and its cellular uptake efficiency. The data is derived from a study on novel cell-penetrating peptides (CPPs).[2]
| Peptide | Number of Histidine Residues | Relative Cellular Uptake (%) |
| H4 | 4 | 10.5 |
| H8 | 8 | 35.2 |
| H12 | 12 | 85.1 |
| H16 | 16 | 100.0 |
Data adapted from Itaka, K., et al. (2015). The H16 peptide showed up to 14.6-fold higher cell-penetrating capacity than octa-arginine.[2]
Observation: The cellular uptake of polyhistidine peptides increases significantly with the chain length, reaching a maximum at 16 residues in this study. This indicates that longer chains may facilitate more extensive membrane interactions required for internalization, primarily through macropinocytosis.[2]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the study of alkylated histidine derivatives.
References
A Researcher's Guide to Validating 1-Decyl-L-histidine Incorporation in Synthetic Peptides
A comparative analysis of leading analytical techniques to confirm the successful integration of the unnatural amino acid 1-Decyl-L-histidine into custom peptide sequences, ensuring the integrity and functionality of novel peptide-based therapeutics and research tools.
For researchers and drug development professionals pioneering novel peptide therapeutics, the precise incorporation of unnatural amino acids is paramount. This guide provides a comprehensive comparison of the primary analytical methods for validating the presence and position of this compound within a synthetic peptide sequence. We delve into the experimental protocols of Tandem Mass Spectrometry (MS/MS), 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation, offering a clear, data-driven comparison to inform your selection of the most appropriate validation strategy.
Method Comparison at a Glance
Choosing the optimal validation method depends on a variety of factors including the required level of detail, sample availability, and throughput needs. The following table summarizes the key performance metrics of the three primary techniques discussed in this guide.
| Feature | Tandem Mass Spectrometry (MS/MS) | 2D NMR Spectroscopy | Edman Degradation |
| Primary Information | Sequence confirmation, PTM analysis | 3D structure, residue connectivity | N-terminal sequence |
| Sensitivity | High (fmol to pmol) | Low (nmol to µmol) | Moderate (pmol) |
| Resolution | High (isobaric differentiation possible) | Atomic level | Single residue |
| Limit of Detection | Low (sub-pmol) | High (µM range) | Moderate (low pmol) |
| Analysis Time | Fast (minutes per sample) | Slow (hours to days per sample) | Moderate (hours per sample) |
| Sample Requirement | Low (µg) | High (mg) | Moderate (µg) |
| Structural Information | Limited to fragmentation patterns | Detailed 3D structure and dynamics | None |
| Throughput | High | Low | Moderate |
The Workflow of Peptide Synthesis and Validation
The successful synthesis and validation of a peptide containing an unnatural amino acid like this compound involves a multi-step process. The general workflow begins with solid-phase peptide synthesis, followed by cleavage and purification, and culminates in rigorous analytical validation to confirm the identity and purity of the final product.
Workflow for peptide synthesis and validation.
In-Depth Analytical Techniques
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful and widely used technique for peptide sequencing.[1][2][3] It offers high sensitivity and speed, making it suitable for high-throughput analysis.[1][4] The method involves ionizing the peptide and then fragmenting it in the gas phase. By analyzing the mass-to-charge ratio of the resulting fragments, the amino acid sequence can be deduced.[3] For peptides containing unnatural amino acids like this compound, the mass shift of the modified residue and its characteristic fragmentation pattern are key identifiers. Lipidated peptides can be analyzed by bottom-up proteomics, where proteins are digested into peptides before LC/MS/MS analysis.[5]
The presence of the N-decyl group on the histidine imidazole ring is expected to influence the fragmentation pattern. While protonation of the histidine side chain can lead to enhanced cleavage at its C-terminal side, the bulky, non-polar decyl group may introduce unique fragmentation pathways. Researchers should look for a characteristic mass shift in the precursor ion corresponding to the addition of the this compound residue. During MS/MS analysis, specific fragment ions (b- and y-ions) containing the modified histidine will also exhibit this mass shift. The decyl chain itself may undergo fragmentation, leading to neutral losses that can be diagnostic.
Tandem Mass Spectrometry Workflow.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[6] Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between protons, allowing for the sequential assignment of amino acid residues and the determination of the peptide's conformation.[6][7][8]
The incorporation of this compound will introduce unique signals in the NMR spectrum. The protons of the decyl chain will appear in the aliphatic region of the 1H NMR spectrum, typically between 0.8 and 1.5 ppm. The attachment of the decyl group to the imidazole ring of histidine will cause significant chemical shift perturbations for the histidine ring protons.[9] 2D NMR experiments will be crucial to connect these unique aliphatic signals to the histidine spin system, confirming the covalent linkage and the site of modification. NOESY experiments can reveal spatial proximities between the decyl chain and other parts of the peptide, providing insights into the influence of the lipid modification on the peptide's structure.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides and proteins.[10][11] This chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[10][11] It is a highly accurate method for determining the initial sequence of a peptide.[12][13]
If this compound is at the N-terminus of the peptide, Edman degradation can directly confirm its presence. The modified amino acid will be released in the first cycle as a phenylthiohydantoin (PTH) derivative with a characteristic retention time on HPLC. However, if the modified residue is located internally, Edman degradation alone is not sufficient for validation and must be complemented with other techniques like mass spectrometry. It is important to note that Edman sequencing is not suitable for proteins with a modified N-terminus that blocks the initial chemical reaction.[12]
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) Protocol
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.[14][15] The final concentration should be in the low micromolar to nanomolar range.
-
Chromatographic Separation (Optional but Recommended): Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide.
-
Mass Spectrometry Analysis:
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Select the precursor ion corresponding to the peptide for fragmentation.
-
Perform collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, ETD) to generate fragment ions.
-
Acquire a tandem mass spectrum (MS2) of the fragment ions.[1]
-
-
Data Analysis: Use sequencing software to analyze the MS2 spectrum. The software will identify the b- and y-ion series to determine the amino acid sequence. Confirm the incorporation of this compound by observing the mass shift in the precursor and fragment ions containing the modification.
2D NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 0.5-5 mg) in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a final concentration of 0.1-1 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum to assess sample purity and concentration.
-
Acquire a 2D 1H-1H TOCSY spectrum to identify the spin systems of the individual amino acids.
-
Acquire a 2D 1H-1H COSY spectrum to identify scalar-coupled protons, confirming through-bond connectivities.
-
Acquire a 2D 1H-1H NOESY or ROESY spectrum to identify through-space correlations between protons, which provides information on the peptide's 3D structure.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Perform sequential assignment of the amino acid residues by linking the spin systems identified in the TOCSY spectrum using the sequential NOEs observed in the NOESY spectrum. The characteristic chemical shifts of the decyl chain and the modified histidine ring will confirm the incorporation of this compound.
Edman Degradation Protocol
-
Sample Preparation: The purified peptide sample must be free of salts and detergents.[16] The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
Automated Edman Sequencing: The sequencing is performed on an automated protein sequencer. The process involves a series of chemical reactions:
-
Coupling: The N-terminal amino acid reacts with phenylisothiocyanate (PITC).[12]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.[10]
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[12]
-
-
PTH-Amino Acid Identification: The PTH-amino acid from each cycle is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.[10]
-
Sequence Determination: The sequence is determined by the order of the identified PTH-amino acids.
Alternative and Emerging Validation Methods
Beyond the three primary techniques, other methods can provide complementary information or offer advantages in specific scenarios:
-
Amino Acid Analysis (AAA): This method can confirm the presence and quantify the relative abundance of this compound in the peptide after acid hydrolysis. However, it does not provide sequence information.
-
De Novo Peptide Sequencing by MS: This approach is particularly useful when a reference sequence is unavailable. Advanced algorithms can interpret complex MS/MS spectra to deduce the peptide sequence directly from the fragmentation data.[17]
-
Incorporation of Isotopically Labeled Unnatural Amino Acids: Synthesizing the peptide with an isotopically labeled version of this compound (e.g., containing 13C or 15N) can simplify its detection and confirmation by both MS and NMR.
Commercial Services
For laboratories that may not have in-house capabilities for all these techniques, several contract research organizations (CROs) offer peptide synthesis and sequencing services. These services can be a valuable resource for obtaining high-quality, validated peptides. Reputable vendors in this space include:
-
Creative Proteomics: Offers a range of peptide sequencing services, including Edman degradation and mass spectrometry-based methods.[17]
-
MtoZ Biolabs: Provides peptide sequencing services using mass spectrometry and Edman degradation.[1]
-
BioPharmaSpec: Specializes in protein and peptide characterization, including de novo sequencing.[18]
-
Rapid Novor: Focuses on de novo antibody and protein sequencing using mass spectrometry.[19]
-
Biosynth: Offers custom peptide synthesis and a suite of analytical services.[20]
Conclusion
The validation of this compound incorporation into a peptide sequence is a critical step in the development of novel peptide-based tools and therapeutics. A multi-faceted approach, often combining the high sensitivity and sequencing power of tandem mass spectrometry with the detailed structural insights from 2D NMR, provides the most comprehensive and robust validation. Edman degradation remains a valuable tool for N-terminal sequence confirmation. By carefully selecting the appropriate analytical methods and meticulously executing the experimental protocols, researchers can ensure the quality and integrity of their synthetic peptides, paving the way for successful downstream applications.
References
- 1. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide NMR problem [hoffman.cm.utexas.edu]
- 9. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. cib.csic.es [cib.csic.es]
- 17. Peptide Sequencing Service for Research, Drug Development & QC - Creative Proteomics [creative-proteomics.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. Peptide Services from Biosynth | Biosynth [biosynth.com]
Safety Operating Guide
Proper Disposal of 1-Decyl-L-histidine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is paramount. This guide provides a detailed operational plan for the proper disposal of 1-Decyl-L-histidine, a long-chain N-alkylated amino acid.
Due to the limited availability of specific safety and disposal data for this compound, a precautionary approach is recommended. The introduction of a long alkyl chain to the L-histidine molecule can significantly alter its chemical properties, including its potential environmental impact. Therefore, it should be handled as a chemical with unknown toxicity and environmental fate. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, wipes), as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
For solutions containing this compound, use a sealable, leak-proof container, also preferably made of HDPE.
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any known hazards (e.g., "Potential Environmental Hazard," "Handle with Care")
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.
-
Store the waste away from heat sources, direct sunlight, and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label.
-
Follow any additional instructions provided by the EHS personnel.
-
Crucially, do not dispose of this compound down the drain. As a long-chain alkylated amino acid, it is likely to have surfactant properties. Surfactants can be toxic to aquatic life and can interfere with wastewater treatment processes[1].
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Maximum Storage Time | Dependent on institutional and local regulations, but typically should not exceed 90-180 days. | Varies by jurisdiction; consult your EHS department. |
| Maximum Volume in SAA | Typically up to 55 gallons of total hazardous waste, with more stringent limits for acutely toxic waste. | Varies by jurisdiction; consult your EHS department. |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6.0 and 9.0 before disposal, if safe to do so and permitted by your EHS department. However, for this compound, it is best to dispose of it without neutralization to avoid unknown reactions. | General laboratory best practice. |
Logical Flow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Decyl-L-histidine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Decyl-L-histidine was not located. The following guidance is based on the safety profile of the related compound, L-Histidine, and general best practices for handling solid, low-hazard organic chemicals in a laboratory setting. The addition of the decyl group may alter the properties of L-histidine, potentially introducing mild surfactant-like characteristics. Therefore, a conservative approach to personal protective equipment and handling is recommended.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
I. Personal Protective Equipment (PPE)
When handling this compound, a standard suite of personal protective equipment should be employed to minimize exposure and ensure safety.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against potential splashes or airborne particles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[4] Gloves should be inspected before use and changed if contaminated or damaged.
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing and skin from spills.[1][4]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary, as this compound is likely a non-volatile solid. However, if the material is being handled in a way that generates dust, a dust mask or a respirator may be appropriate.[5]
II. Operational Plan
A systematic approach to handling this compound will ensure safety and efficiency.
A. Pre-Operational Checks:
-
Verify Chemical Identity: Confirm that the container is clearly labeled as this compound.
-
Review Safety Information: Although a specific SDS is unavailable, review the SDS for L-Histidine and this document.
-
Ensure Availability of PPE: Confirm that all necessary PPE is readily available and in good condition.
-
Prepare Work Area: Designate a clean and well-ventilated area for handling the compound. An analytical balance and appropriate glassware should be ready.
-
Locate Safety Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
B. Handling Procedure:
-
Don PPE: Put on a lab coat, safety goggles, and gloves.
-
Weighing the Compound:
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat or appropriate container on an analytical balance.
-
Avoid generating dust. If the compound is a fine powder, perform this step in a fume hood or a ventilated enclosure.
-
-
Dissolving the Compound:
-
If making a solution, add the weighed compound to the chosen solvent in a suitable container (e.g., beaker, flask).
-
Stir or agitate as needed to dissolve.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean any spills immediately with a damp cloth or paper towel, ensuring to wear appropriate PPE.
-
Wipe down the work surface.
-
C. Post-Operational Steps:
-
Decontaminate: Wipe down all equipment used with a suitable solvent and then with soap and water.
-
Dispose of Waste: Follow the disposal plan outlined in Section III.
-
Remove PPE: Remove gloves and wash hands thoroughly with soap and water. Remove the lab coat.
-
Documentation: Record the amount of compound used in the laboratory notebook.
III. Disposal Plan
As this compound is anticipated to be a non-hazardous solid, the disposal procedure should be straightforward, but always in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated Materials:
-
Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of in the appropriate solid waste stream as per your institution's guidelines.
-
-
Liquid Waste:
-
Solutions of this compound, if not hazardous, may be suitable for drain disposal with copious amounts of water, depending on local regulations.[1] It is crucial to check your institution's policies on drain disposal.
-
If drain disposal is not permitted, collect the liquid waste in a properly labeled waste container.
-
Quantitative Data Summary
Since no specific quantitative data for this compound is available, the following table provides information for the related compound, L-Histidine, for reference purposes only.
| Property | Value (for L-Histidine) | Source |
| Molecular Weight | 155.15 g/mol | [7] |
| Melting Point | 282 °C / 539.6 °F | [5] |
| pH | 7.0 - 8.5 | [5] |
| Acute Oral Toxicity (LD50) | > 15,000 mg/kg (Rat) | [7] |
Experimental Protocols
Detailed methodologies for specific experiments using this compound will be application-dependent. The handling procedures described in the operational plan above provide a general protocol for preparing solutions from a solid compound.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. research.monash.edu [research.monash.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. csub.edu [csub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
